Product packaging for Bismuth;yttrium(Cat. No.:CAS No. 12421-82-8)

Bismuth;yttrium

Cat. No.: B081733
CAS No.: 12421-82-8
M. Wt: 297.8862 g/mol
InChI Key: FKJLQFQNWHLUSS-UHFFFAOYSA-N
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Description

Significance of Bismuth and Yttrium in Advanced Material Design

The unique properties of both bismuth and yttrium make them highly valuable components in the design of advanced materials.

Bismuth (Bi) , a post-transition metal, possesses a unique combination of characteristics. americanelements.com It is the most naturally diamagnetic element and exhibits very low thermal conductivity. americanelements.com Its high electrical resistivity and large Hall effect are also notable. guidechem.com Bismuth's ability to form alloys with other metals can create materials with low melting points. americanelements.com In the realm of advanced materials, bismuth is considered a key enabler for clean energy technologies due to its low toxicity, thermal stability, and favorable electronic properties. nih.gov Bismuth oxide (Bi2O3) is a crucial starting material for many applications and is explored for its high capacity and stability as an anode material in lithium-ion batteries. nih.govmdpi.com The unique electronic structure of bismuth makes it a subject of research for applications in photocatalysis and electrocatalysis. Furthermore, bismuth-based metamaterials can manipulate light over wide wavelength ranges, making them promising for cost-effective and scalable optical devices like photodetectors and solar cells.

Yttrium (Y) is a transition metal often grouped with rare earth elements due to its similar chemical properties. It is known for its high melting point, excellent thermal stability, and its ability to enhance the properties of alloys. guidechem.com When added to alloys, such as those of aluminum and magnesium, yttrium increases strength and resistance to high-temperature oxidation. mdpi.com A critical application of yttrium is in the stabilization of complex oxide structures. guidechem.com Yttrium oxide (Y2O3), for instance, is a vital compound used as a phosphor in LEDs and displays and as a component in high-temperature ceramics. guidechem.com One of the most significant uses of yttrium is in the production of yttria-stabilized zirconia (YSZ), a ceramic with high thermal stability and ionic conductivity, making it essential for applications like thermal barrier coatings in jet engines and as an electrolyte in solid oxide fuel cells (SOFCs). mdpi.com Yttrium also plays a crucial role in laser technology, with yttrium-aluminium garnet (YAG) lasers being highly valued for their efficiency. guidechem.com

Overview of Bismuth-Yttrium Compound Research Trajectories

The combination of bismuth and yttrium has led to the development of compound systems with synergistic or entirely new properties, driving research in several key directions. The primary focus has been on oxide compounds, which exhibit promising electrical, electrochemical, and optical characteristics.

A significant area of research is in materials for energy applications. Yttria-stabilized bismuth oxide (YSB), typically a composite of Bi2O3 and Y2O3, has emerged as an attractive material for solid-state ionic devices. Specifically, 25 mol% Y2O3 stabilized Bi2O3 (25YSB) is investigated as an electrolyte material for intermediate-temperature solid oxide fuel cells (IT-SOFCs) due to its high oxygen ionic conductivity. More recently, Bismuth-Yttrium Oxide with the formula Bi3YO6 (BYO) has been explored as a novel electrode material for asymmetric supercapacitors. Prepared via a solid-state reaction method, BYO has demonstrated high specific capacitance and excellent cycling stability, positioning it as a promising candidate for advanced energy storage devices.

Another major research trajectory involves doping yttrium-based host materials with bismuth to tune their optical and electrical properties. Studies on bismuth-doped yttrium oxide (Y2O3) have shown that doping can influence the material's crystallinity and dielectric properties. Doping Y2O3 with bismuth has been explored for applications in phosphors and high-power lasers. For example, bismuth and zinc co-doped Y2O3 has been synthesized and shown to be a potentially efficient and inexpensive red phosphor.

Furthermore, complex oxide systems incorporating bismuth and yttrium are being investigated for photocatalytic applications. Compounds like BiYWO6 have been synthesized and shown to have photocatalytic activity under visible light, making them candidates for water splitting and the degradation of environmental pollutants. Research into bismuth and vanadium-substituted yttrium phosphates has also been conducted to create environmentally benign pigments with high near-infrared (NIR) reflectance for "cool coating" applications. These research efforts highlight the versatility of bismuth-yttrium compounds and their potential to address challenges in energy, electronics, and environmental science.

Research Data on Bismuth-Yttrium Compounds

The following table summarizes key findings from research on specific bismuth-yttrium compound systems.

Compound SystemSynthesis MethodKey Properties InvestigatedNotable FindingsApplication Focus
Bismuth Yttrium Oxide (Bi3YO6) Solid-state reactionStructural, morphological, and electrochemical propertiesHigh specific capacitance (388 F g⁻¹), excellent cycling stability (5% loss after 6000 cycles), high energy density (11 Wh kg⁻¹).Asymmetric Supercapacitors (ASCs)
Yttria-Stabilized Bismuth Oxide (25YSB) Not specifiedIonic conductivity, catalytic activityHigh oxygen ionic conductivity.Intermediate Temperature Solid Oxide Fuel Cells (IT-SOFCs)
Bismuth-doped Yttrium Oxide (Bi-doped Y2O3) Sol-gel methodStructural, electrical, and dielectric propertiesDoping increases crystallinity; pure Y2O3 showed higher conductivity and dielectric constant than doped samples.Gate materials for MOSFETs
Bismuth and Zinc co-doped Yttrium Oxide Sol-gel, solvothermal, wet chemical methodsStructural and optical properties (Photoluminescence)Shows emission in violet, red, and NIR regions, making it a potential cheap and efficient red phosphor.Phosphors
BiYWO6 Sol-gel, hydrothermal methodsStructural, optical, and photocatalytic propertiesExhibits photocatalytic activity under visible light irradiation.Photocatalysis, Photoanodes for water oxidation

Compound Nomenclature and PubChem CIDs

Structure

2D Structure

Chemical Structure Depiction
molecular formula BiY B081733 Bismuth;yttrium CAS No. 12421-82-8

Properties

IUPAC Name

bismuth;yttrium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Bi.Y
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJLQFQNWHLUSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Y].[Bi]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BiY
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5065308
Record name Bismuth, compd. with yttrium (1:1)
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Molecular Weight

297.88624 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12421-82-8
Record name Bismuth, compd. with yttrium (1:1)
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Record name Bismuth, compd. with yttrium (1:1)
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Record name Bismuth, compd. with yttrium (1:1)
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Record name Bismuth, compound with yttrium (1:1)
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Synthesis Methodologies for Bismuth Yttrium Compound Systems

Solid-State Reaction Techniques for Bismuth-Yttrium Phases

Solid-state reactions are a cornerstone of inorganic materials synthesis, involving the direct reaction of solid precursors at elevated temperatures. This method is widely employed for producing various bismuth-yttrium phases, including oxides and garnets.

High-Temperature Solid-State Synthesis Approaches

Conventional high-temperature solid-state synthesis is a common method for preparing bismuth-yttrium compounds. This technique typically involves intimately mixing precursor materials, such as oxides or carbonates of bismuth and yttrium, and then calcining the mixture at high temperatures for extended periods. scielo.org.co Repeated grinding and heating steps are often necessary to ensure a complete and homogeneous reaction. ias.ac.in For instance, the synthesis of rare-earth stabilized δ-Bi2O3 systems, which are known for their excellent oxide-ion conductivity, can be achieved by reacting Bi2O3 and Ln2O3 (where Ln is a lanthanide or yttrium) at approximately 800°C. ias.ac.in

This method has also been used to produce complex structures like Aurivillius phases, where precise control of the stoichiometry is crucial. scielo.org.co However, challenges such as the volatility of bismuth oxide at high temperatures and the differing reactivity of precursors can lead to compositional changes and the formation of secondary phases. scielo.org.co Despite these drawbacks, the solid-state reaction remains a fundamental technique for producing bulk polycrystalline samples of various bismuth-yttrium compounds.

High-Pressure and High-Temperature Synthesis of Bismuth-Yttrium Perovskites

For the synthesis of certain crystal structures, particularly dense perovskite phases, ambient pressure is insufficient. High-pressure, high-temperature (HPHT) synthesis provides the necessary thermodynamic conditions to stabilize these structures. researchgate.netresearchgate.net This technique has been instrumental in the creation of novel perovskite and related transition metal oxides, including multiferroic bismuth-based perovskites. researchgate.netresearchgate.net

The application of high pressure can favor the formation of more compact crystal structures that are not accessible through conventional synthesis routes. For example, HPHT methods have been employed to synthesize compounds like BiMnO3 and BiFeO3, which exhibit interesting magnetic and ferroelectric properties. researchgate.net While specific examples focusing solely on Bi-Y perovskites under HPHT are less common in the provided context, the general applicability of this method for creating complex oxide perovskites suggests its potential for synthesizing novel bismuth-yttrium perovskite phases with unique properties. researchgate.netresearchgate.net The use of high pressure can also help to overcome challenges like the volatility of bismuth-containing precursors at high temperatures. acs.org

Nitrate (B79036) Combustion Method for Bismuth-Yttrium Oxides

The solution combustion method offers a rapid and energy-efficient route for the synthesis of fine, homogeneous oxide powders. ias.ac.inresearchgate.net This technique involves the exothermic reaction of a mixture of metal nitrates (oxidizers) and an organic fuel, such as glycine (B1666218), urea (B33335), or citric acid. ias.ac.inresearchgate.netui.ac.id The reaction, once initiated by heating, is self-sustaining and produces a large volume of gas, resulting in a voluminous, foamy, and nanocrystalline powder. ias.ac.inresearchgate.net

Cubic fluorite-related Bi1–xLnxO1.5 (where Ln can be Y) phases, which are excellent oxide-ion conductors, have been successfully synthesized using this method with glycine as the fuel. ias.ac.inresearchgate.net The process yields nano-metric powders that exhibit excellent sinterability, achieving high densities even with short sintering times. ias.ac.inresearchgate.net The choice of fuel can influence the characteristics of the final product. ui.ac.idsemanticscholar.org For instance, different fuels like urea and glycine can lead to variations in the crystal structure and photocatalytic activity of the synthesized bismuth oxide. ui.ac.idsemanticscholar.org This method is particularly advantageous for producing materials with high surface area and for applications requiring nanocrystalline powders. nih.gov

Solution-Based and Wet Chemical Synthesis Routes

Solution-based methods offer greater control over the composition, homogeneity, and particle size of the final product at lower processing temperatures compared to solid-state reactions. These techniques are particularly well-suited for the synthesis of doped materials and nanomaterials.

Sol-Gel Processing of Bismuth-Doped Yttrium Oxides and Garnets

The sol-gel method is a versatile wet-chemical technique used to produce a wide range of materials, including bismuth-doped yttrium oxides and garnets. aip.orgresearchgate.net This process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. The precursors, typically metal alkoxides or metal salts, undergo hydrolysis and polycondensation reactions to form a network.

For the synthesis of bismuth-doped yttrium oxide (Bi:Y2O3), yttrium nitrate hexahydrate and bismuth nitrate are often used as precursors. hakon-art.comresearchgate.netjit.ac.in The addition of a precipitating agent, such as ammonium (B1175870) hydroxide, facilitates the formation of the gel. iaea.orgniscair.res.in The resulting gel is then dried and calcined to obtain the final oxide powder. researchgate.net This method allows for doping at the atomic level, leading to a homogeneous distribution of the dopant within the host lattice. scielo.br

Similarly, bismuth-substituted yttrium iron garnet (Bi:YIG) powders and thin films have been successfully prepared via sol-gel routes. aip.orgresearchgate.netspiedigitallibrary.org The synthesis temperature for garnet formation tends to decrease with increasing bismuth content. aip.orgspiedigitallibrary.org The sol-gel process offers several advantages, including low synthesis temperatures, high purity, and the ability to produce both powders and thin films with tailored properties. researchgate.netthescipub.com

Below is an interactive table summarizing the synthesis of Bismuth-doped Yttrium Iron Garnet (Bi-YIG) using the sol-gel method:

PrecursorsBi Substitution (x)Calcination Temperature (°C)Resulting PhaseReference
Metal Nitrates, Citric AcidUp to 1.7>700Single-phase garnet aip.org
Not specifiedNot specifiedLow temperatureGarnet phase researchgate.net
Not specifiedUp to 2.0Decreases with Bi contentGarnet phase spiedigitallibrary.org
Metal Nitrates0 to 1.0Not specifiedPolycrystalline cubic garnet researchgate.net
Not specifiedNot specifiedLow temperatureGarnet phase semanticscholar.org
Yttrium, Bismuth, Iron sourcesNot specified800(BiY2)Fe5O12 researchgate.net
Yttrium and Bismuth Nitrates0.2, 0.4900Y3.0-xBixFe5O12 thescipub.com
Not specified0.0 to 1.3Not specifiedY3−xBixFe5O12 researchgate.net

Solvothermal and Hydrothermal Synthesis Pathways

Solvothermal and hydrothermal synthesis are methods that involve chemical reactions in a closed system (an autoclave) at elevated temperatures and pressures, using an organic solvent (solvothermal) or water (hydrothermal) as the reaction medium. mdpi.comnii.ac.jp These techniques are particularly effective for synthesizing crystalline materials with controlled morphology and size. nii.ac.jp

Hydrothermal synthesis has been employed to produce various bismuth oxides and related compounds. acs.orgnih.gov For instance, a novel distorted perovskite-type bismuth oxide was prepared via a hydrothermal route at 240 °C. acs.orgnih.gov This method allows for the formation of metastable phases that may not be accessible through high-temperature solid-state reactions. nii.ac.jp

The solvothermal method has been used to synthesize yttrium-doped Bi2MoO6 composites, demonstrating its utility in creating complex, multi-component materials. mdpi.com Bismuth and zinc co-doped Y2O3 have also been synthesized using a solvothermal approach, resulting in materials with specific optical properties. icm.edu.pl Both solvothermal and hydrothermal methods offer advantages in terms of producing well-crystallized powders at relatively low temperatures and providing good control over particle morphology. icm.edu.plmdpi.comgoogle.com

The following table details the synthesis of Bismuth-doped Yttrium Oxide using solvothermal/hydrothermal methods:

MethodPrecursorsTemperature (°C)Resulting ProductReference
SolvothermalYttrium nitrate, Zinc acetate, Bismuth nitrate, Oxalic acid180Bi and Zn co-doped Y2O3 icm.edu.pl
SolvothermalBi2MoO6 precursors, Yttrium sourceNot specifiedY-doped Bi2MoO6 mdpi.com
HydrothermalYCl3, Hexamethylenetetramine180Y2O3 nanocubes mdpi.com
SolvothermalYttrium nitrate, Bismuth nitrate, Sodium hydroxideNot specifiedBismuth doped yttrium oxide jit.ac.in
HydrothermalNaBiO3·nH2O, Sr(OH)2·8H2O, Ca(OH)2, KOH240(K0.2Sr0.8)(Na0.01Ca0.25Bi0.74)O3 acs.orgnih.gov

Chemical Co-precipitation Methods for Bismuth-Yttrium Compounds

Chemical co-precipitation is a versatile and cost-effective method for synthesizing multicomponent oxide powders with high homogeneity at a molecular level. This technique involves the simultaneous precipitation of multiple metal ions from a solution, typically by adding a precipitating agent.

Yttria-doped bismuth oxide (YBO) powders, particularly relevant for applications like solid oxide fuel cells, have been successfully synthesized using ammonium carbonate co-precipitation. acs.orgresearchgate.netdiva-portal.org In this process, yttrium and bismuth nitrate serve as the starting salts. acs.orgresearchgate.netdiva-portal.org The addition of ammonium carbonate to an aqueous solution of these salts leads to the formation of a precipitate, which is then calcined to yield YBO powders. Research has shown that this method can produce nano-sized powders, with particle sizes in the range of 20-100 nm after calcination. acs.orgresearchgate.netdiva-portal.org One of the advantages of this technique is the good sinterability of the resulting powders, which can lead to dense ceramic bodies. acs.orgresearchgate.netdiva-portal.org

Another approach involves an acid-base co-precipitation method to synthesize bismuth-iron oxides partially substituted with yttrium, (Bi₁₋ₓYₓ)FeO₃. nih.gov This technique uses stoichiometric amounts of Bi(NO₃)₃·5H₂O, FeCl₃·6H₂O, and Y₂O₃ dissolved in nitric acid. nih.gov This solution is then added dropwise to an ammonia (B1221849) solution under vigorous stirring to induce co-precipitation. nih.gov This simple, low-cost method has been shown to produce nanoparticles of the desired compound. nih.gov

Furthermore, wet chemical methods, a category that includes co-precipitation, have been employed to synthesize bismuth and zinc co-doped yttrium oxide nanoparticles for phosphor applications. optica.org These methods are noted for their simplicity and effectiveness in producing doped nanomaterials. optica.org Solvothermal and other wet chemical precipitation techniques have also been used, highlighting the adaptability of precipitation-based approaches for creating complex yttrium-based oxide materials. cambridge.org

Table 1: Chemical Co-precipitation Methods for Bismuth-Yttrium Compounds

Compound SystemPrecursorsPrecipitating AgentKey Findings/CharacteristicsReference
Yttria-Doped Bismuth Oxide (YBO)Yttrium Nitrate, Bismuth NitrateAmmonium CarbonateProduces nano-sized powders (20-100 nm); good sinterability. acs.orgresearchgate.netdiva-portal.org
(Bi₁₋ₓYₓ)FeO₃Bi(NO₃)₃·5H₂O, FeCl₃·6H₂O, Y₂O₃AmmoniaSimple, low-cost route to nanoparticles. nih.gov
Bi and Zn co-doped Y₂O₃Yttrium Nitrate, Bismuth Nitrate, Zinc AcetateAmmonium Hydroxide / Oxalic AcidEffective for producing phosphor nanoparticles. optica.orgquickcompany.in

Metal-Organic Decomposition (MOD) Techniques for Thin Film Fabrication

Metal-Organic Decomposition (MOD) is a non-vacuum, solution-based technique for depositing thin films, valued for its simplicity, cost-effectiveness, and ability to control stoichiometry over large areas. iphy.ac.cn The process typically involves spin-coating a solution of metal-organic precursors onto a substrate, followed by drying and a series of annealing steps to decompose the organic components and crystallize the desired oxide phase. iphy.ac.cnjkps.or.kr

This method has been extensively used to fabricate bismuth-substituted yttrium iron garnet (Bi:YIG) thin films, which are important for magneto-optical devices. optica.orgarxiv.org The MOD liquids are prepared by mixing solutions of metal carboxylates, such as bismuth, yttrium, and iron carboxylates, to achieve the desired chemical composition. iphy.ac.cnjkps.or.kr The total concentration of these carboxylates in the solution is typically low, around 3-4%. iphy.ac.cnjkps.or.kr

The process involves several key steps:

Spin-coating : The precursor solution is spin-coated onto a substrate, such as gadolinium gallium garnet (GGG) or glass, at speeds around 3000 rpm. iphy.ac.cnjkps.or.kr

Drying and Pre-annealing : The coated substrate is dried on a hot plate (e.g., at 100°C) and then pre-annealed at a higher temperature (e.g., 450°C) to decompose the organic materials and form an amorphous oxide film. jkps.or.kr

Repetition : To achieve the desired film thickness (e.g., 160-200 nm), the spin-coating and pre-annealing steps are repeated multiple times. acs.org

Final Annealing : A final high-temperature anneal (e.g., 700-750°C) is performed to crystallize the film into the garnet phase. acs.orgrsc.org

Researchers have successfully fabricated Y₃₋ₓBiₓFe₅O₁₂ thin films with varying bismuth concentrations (x = 1.5, 2, 2.5, 3) on GGG substrates using MOD. jkps.or.kr These films exhibit the characteristic magneto-optical properties of Bi:YIG, with increasing bismuth content leading to enhanced Faraday rotation. acs.org The technique has also been adapted for use on silicon and glass substrates, sometimes incorporating buffer layers to improve film quality. acs.org For instance, a maximum Verdet constant of 1,072,038°/T/m was achieved for a Bi₂Y₁Fe₅O₁₂ film on a silicon substrate with a Bi₁Y₂Fe₅O₁₂ buffer layer. acs.org Additives like polyvinylpyrrolidone (B124986) (PVP) have also been introduced into the precursor solution to enhance the crystallinity, morphology, and magneto-optical performance of Bi-YIG films on glass substrates. optica.orgarxiv.org

Table 2: Metal-Organic Decomposition (MOD) Parameters for Bi:YIG Thin Films

Film CompositionSubstratePrecursorsKey Process ParametersResulting PropertiesReference
Y₃₋ₓBiₓFe₅O₁₂ (x=1.5, 2, 2.5, 3)GGG (100)Bi, Y, Fe carboxylatesSpin-coating: 3000 rpm; Pre-anneal: 450°C; Final Anneal: 700°C for 3 hrsHigh optical and magneto-optical quality films. iphy.ac.cnjkps.or.kracs.org
Bi₂Y₁Fe₅O₁₂Silicon with Bi₁Y₂Fe₅O₁₂ bufferBi, Y, Fe metal-organic solutionsAnneal Temp: 700°C; Anneal Speed: 3°C/minMax Verdet constant: 1,072,038°/T/m at 1550 nm. acs.org
Bi₁Y₂Fe₅O₁₂GlassBismuth nitrate, Yttrium nitrate, Iron nitrate with PVPOptimized PVP concentrationEnhanced crystallinity and Faraday rotation (-8.0°/μm). optica.orgarxiv.org

Vapor Phase Deposition and Thin Film Growth

Vapor phase deposition techniques are crucial for growing high-quality, epitaxial thin films with precise control over thickness and composition. These methods are broadly categorized into physical vapor deposition (PVD) and chemical vapor deposition (CVD).

Pulsed Laser Deposition (PLD) of Bismuth-Substituted Yttrium Iron Garnet Films

Pulsed Laser Deposition (PLD) is a versatile PVD technique used to grow high-quality thin films of complex materials. It involves focusing a high-power pulsed laser beam onto a target of the material to be deposited, creating a plasma plume that expands and deposits onto a heated substrate.

PLD is particularly effective for growing bismuth-substituted yttrium iron garnet (BiₓY₃₋ₓFe₅O₁₂, or Bi:YIG) films. The process allows for fine-tuning of magnetic properties, such as perpendicular magnetic anisotropy (PMA), through control of epitaxial strain and bismuth doping levels.

Typical PLD parameters for Bi:YIG growth include:

Target : Stoichiometric BiₓY₃₋ₓFe₅O₁₂ targets are used.

Laser : A KrF excimer laser (λ = 248 nm) or a frequency-tripled Nd:YAG laser (λ = 355 nm) is often employed.

Laser Fluence : Fluence can range from 0.95 to 1.43 J/cm².

Repetition Rate : A low repetition rate, such as 2.5 Hz, is common.

Substrate Temperature : The optimal growth temperature varies with bismuth content, typically between 400°C and 550°C. Some studies report higher temperatures, up to 800°C.

Oxygen Pressure : Deposition is carried out in a low-pressure oxygen atmosphere (e.g., 0.25 mbar), and the sample is cooled in a higher oxygen pressure (e.g., 300 mbar) to ensure proper oxygen stoichiometry.

PLD has been used to grow Bi:YIG films with thicknesses ranging from a few nanometers to over 100 nm on substrates like gadolinium gallium garnet (GGG) and its substituted variants (sGGG). These films can exhibit ultra-low magnetic damping, a desirable property for spintronic and magnonic applications. The bismuth doping significantly enhances the magneto-optical response, with large Faraday rotation coefficients being reported. For example, a Faraday rotation of up to -3°/μm at 632 nm has been measured for a 15 nm thick film with a Bi doping level of x=1.

Table 3: Pulsed Laser Deposition (PLD) Parameters for Bi:YIG Films

Film CompositionSubstrateLaser TypeGrowth TemperatureO₂ Pressure (Growth)Key FindingsReference
BiₓY₃₋ₓIG (x=0.7, 1, 1.5)sGGGNd:YAG (λ=355 nm)400 - 550°C0.25 mbarUltra-low Gilbert damping (α = 3 × 10⁻⁴); Tunable PMA.
Bi₁Y₂Fe₅O₁₂sGGG(111)KrF (λ=248 nm)Not specifiedNot specifiedFilms coherently strained, exhibit strong PMA.
Bi₀.₁Y₂.₉Fe₅O₁₂GGG (100) & (111)Not specifiedNot specifiedNot specifiedLowest Gilbert damping of (1.06) x 10⁻⁴ for (100) orientation.

Metalorganic Chemical Vapor Deposition (MOCVD) for Epitaxial Film Growth

Metalorganic Chemical Vapor Deposition (MOCVD) is a CVD process that uses metalorganic compounds as precursors. It is a powerful technique for growing high-purity, uniform epitaxial films with high deposition rates. MOCVD is particularly advantageous for its ability to deposit films at lower temperatures (e.g., 600-700°C) compared to methods like liquid phase epitaxy and for its non-equilibrium nature, which can allow for higher concentrations of dopants to be incorporated into the crystal lattice. iphy.ac.cn

For the growth of bismuth-substituted yttrium iron garnet (Bi:YIG) films, MOCVD employs volatile metalorganic precursors. Commonly used source materials include tri-phenyl bismuth (Bi(C₆H₅)₃) for bismuth, and metal β-diketonates like yttrium and iron tri-dipivaloylmethane ([Y(thd)₃] and [Fe(thd)₃]) for yttrium and iron, respectively.

The deposition process is typically carried out in a hot-walled reactor under reduced pressure. Key process parameters that are controlled to achieve desired film properties include:

Precursor Vaporization Temperature : Controls the vapor pressure of the source materials. jkps.or.kr

Carrier Gas Flow Rate : Transports the precursor vapors into the reactor. jkps.or.kr

Substrate Temperature : A critical parameter that influences crystallinity and phase formation. Epitaxial Bi:YIG films have been grown on GGG(111) substrates at temperatures around 750°C.

Reactor Pressure : Deposition is often performed at reduced pressures, for example, 6 Torr.

MOCVD has been used to grow Bi:YIG films with high bismuth content (up to 2.5 atoms per formula unit), resulting in a large Faraday rotation of -7.5 × 10⁴ deg/cm at a wavelength of 633 nm. The deposition rates can be significantly higher than those achieved with sputtering methods. The technique's versatility also allows for deposition on various substrates, including semiconductors like GaAs and InP, often with the use of a buffer layer such as MgO to protect the substrate during deposition. iphy.ac.cn

Table 4: Metalorganic Chemical Vapor Deposition (MOCVD) for Bismuth-Yttrium Compounds

Film CompositionSubstratePrecursorsDeposition TemperatureKey FeaturesReference
Bi-substituted YIGGGG(111)Tri-phenyl bismuth, Y(thd)₃, Fe(thd)₃~750°CHigh Bi content (x=2.5); Large Faraday rotation.
Ce-doped YIGGGG, MgO-buffered GaAs/InPNot specified600 - 700°CNon-equilibrium process allows high dopant levels. iphy.ac.cn
Bi-doped YIGGlass, Quartz, GGGNot specified400 - 800°C (annealing)Used for preparing films for magneto-optic recording. jkps.or.kr

Radio Frequency Magnetron Sputtering for Bismuth-Yttrium Containing Films

Radio frequency (RF) magnetron sputtering is a widely used PVD technique for depositing high-quality, uniform thin films over large areas. It is particularly suitable for depositing insulating materials like oxides. The process involves bombarding a target material with energetic ions from a plasma, which causes atoms from the target to be ejected or "sputtered" and subsequently deposit onto a substrate.

This method has been successfully employed to fabricate various bismuth-yttrium containing films. For instance, Bi-doped yttrium oxide (Y₂O₃) thin films have been grown on silicon wafers by RF magnetron co-sputtering from separate Y₂O₃ and Bi₂O₃ targets. In other work, Bi ions were introduced into sputtered Y₂O₃ films via ion implantation. The substrate is often heated during deposition (e.g., to 400°C) to improve film quality.

Epitaxial films of Bi-substituted yttrium iron garnet (BiₓY₃₋ₓFe₅O₁₂) have also been grown on GGG substrates using RF magnetron sputtering from a sintered garnet target. The growth temperature is a critical parameter, with studies showing that epitaxial films can be grown at temperatures above 495°C, with crystallinity improving as the temperature increases. arxiv.org

An interesting phenomenon observed in sputtered Bi:YIG films is the development of a double-layered structure as the film thickness increases beyond a critical value. This is attributed to stress relief; a lower layer remains compressively stressed due to lattice mismatch with the substrate, while an upper layer becomes unstrained through the formation of misfit dislocations. Despite this, the films can maintain good surface quality with roughness in the nanometer range. The technique allows for the incorporation of a large amount of bismuth, which is crucial for enhancing magneto-optical effects.

Table 5: RF Magnetron Sputtering of Bismuth-Yttrium Films

Film SystemSubstrateTarget(s)Key Process ParametersResulting Film CharacteristicsReference
Bi-doped Y₂O₃c-SiY₂O₃ (Bi introduced by ion implantation)Substrate Temp: 400°C; Y₂O₃ target power: 500WPolycrystalline stoichiometric Y₂O₃ films.
(Bi₄₋ₓYₓ)Ti₃O₁₂Pt/TiO₂/SiO₂/Si(Bi,Y)₄Ti₃O₁₂ ceramic targetNot specifiedFatigue-free behavior; Remanent polarization of 8μC/cm² for x=0.75.
BiₓY₃₋ₓFe₅O₁₂GGG(111)Sintered Bi₀.₈Y₂.₂Fe₅O₁₂Growth Temp: >495°CEpitaxial growth; double-layered structure in thicker films. arxiv.org

Melt-Quench Fabrication of Bismuth-Yttrium Containing Glass Systems

The melt-quenching technique is the most common and straightforward method for preparing a wide variety of inorganic glasses. The process involves melting a mixture of raw chemical powders at high temperatures to form a homogeneous liquid, followed by rapid cooling (quenching) to a temperature below the glass transition temperature, which freezes the disordered liquid structure into a solid amorphous state.

This method has been utilized to synthesize various glass systems containing both bismuth and yttrium oxides, often in combination with glass formers like boric oxide (B₂O₃) or silicon dioxide (SiO₂). For example, glasses with the chemical composition 52B₂O₃ – 12SiO₂ - 26Bi₂O₃ – (10-x)TiO₂ - xY₂O₃ (where x ranges from 0 to 10) have been prepared using this technique. The raw materials, typically high-purity oxides or carbonates, are thoroughly mixed and melted in a crucible (e.g., porcelain or alumina) at temperatures ranging from 1080°C to 1250°C for a duration sufficient to ensure homogeneity (e.g., 2 hours). The molten liquid is then poured onto a preheated steel plate or into a mold and often annealed at a lower temperature (e.g., 380-400°C) to relieve internal stresses.

The incorporation of Y₂O₃ into bismuth-based glasses has been studied to understand its effect on the structural, mechanical, and spectroscopic properties of the resulting glass. For instance, in bismuth-borate glasses, the addition of yttrium has been found to influence the local structural order. Similarly, in bismuth titanate borosilicate glasses, the substitution of TiO₂ with Y₂O₃ affects the density and molar volume of the glass system. The amorphous nature of the prepared samples is typically confirmed by X-ray diffraction (XRD) analysis, which should show the absence of any sharp crystalline peaks.

Table 6: Melt-Quench Fabrication of Bismuth-Yttrium Glasses

Glass System CompositionMelting TemperatureAnnealing TemperatureInvestigated PropertiesReference
52B₂O₃–12SiO₂–26Bi₂O₃–(10-x)TiO₂–xY₂O₃Not specifiedNot specifiedStructural, mechanical, radiation shielding.
3B₂O₃·Bi₂O₃ and B₂O₃·Bi₂O₃ with up to 30 mol% Y₂O₃Not specifiedNot specifiedLocal structural order via infrared spectroscopy.
(20-x)Bi₂O₃:15Li₂O:15ZnO:10Y₂O₃:40B₂O₃:xNd₂O₃1150°C400°COptical absorption, laser efficiency.
20Bi₂O₃:15Li₂O:15ZnO:10Y₂O₃:40B₂O₃:xEu₂O₃1080°C380°CSpectroscopic properties, Judd-Ofelt analysis.

Specialized Synthesis and Processing Techniques

Spark Plasma Sintering (SPS) and Current-Activated Pressure-Assisted Densification (CAPAD)

Spark Plasma Sintering (SPS), also known as Field-Assisted Sintering Technique (FAST) or Pulsed Electric-Current Sintering (PECS), and the closely related Current-Activated Pressure-Assisted Densification (CAPAD) are advanced powder metallurgy techniques used for the rapid consolidation of materials. whiterose.ac.ukamazemet.commdpi.com These methods employ a combination of uniaxial pressure and a pulsed direct electric current to densify powders at lower temperatures and with significantly shorter processing times compared to conventional sintering methods. mdpi.comresearchgate.net The rapid heating rates and short sintering cycles are particularly beneficial for preserving fine-grained or nanostructured features in the final bulk material. amazemet.comresearchgate.netresearchgate.net These techniques have been successfully applied to a variety of bismuth-yttrium compound systems, including thermoelectric materials and complex oxides like garnets.

In the context of bismuth-yttrium compounds, SPS and CAPAD offer distinct advantages. For instance, in bismuth telluride-based thermoelectrics, where volatile elements like tellurium can be lost at high temperatures, the lower sintering temperatures and short durations of SPS help to maintain stoichiometry. researchgate.net Similarly, for complex oxides such as bismuth-substituted yttrium iron garnet (Bi:YIG), these methods facilitate the formation of dense ceramics at temperatures low enough to prevent the decomposition or volatilization of bismuth oxide, which has a relatively low melting point. mater-rep.comresearchgate.net

Research has demonstrated the efficacy of these techniques in producing high-density, homogenous bismuth-yttrium materials with tailored microstructures. The process involves placing the precursor powder into a die (typically graphite) and simultaneously applying pressure and a pulsed current. The current generates rapid Joule heating at the contact points between powder particles, which, along with the applied pressure, promotes densification. amazemet.comresearchgate.net

Bismuth-Substituted Yttrium Iron Garnet (Bi:YIG)

CAPAD and SPS have been effectively used to synthesize dense Bi:YIG (Y₃-ₓBiₓFe₅O₁₂) ceramics. mater-rep.comresearchgate.net These materials are of interest for their magneto-optical properties. The use of CAPAD on nanocrystalline Bi:YIG powders allows for full densification in under 10 minutes at temperatures as low as 700 °C. researchgate.netresearchgate.net This rapid, low-temperature processing is crucial for incorporating bismuth, which enhances the material's properties but can be problematic in conventional high-temperature sintering due to its volatility. researchgate.net Studies show that Bi substitution can lower the required pre-sintering temperature for YIG to 1050 °C. mater-rep.com Using SPS, dense Bi,Ce-YIG ceramics have been prepared at 1050 °C with a pressure of 60 MPa and a holding time of just 4 minutes, achieving apparent densities up to 5.4469 g/cm³. mater-rep.com

A typical CAPAD process for Bi:YIG involves applying a high uniaxial pressure (e.g., 105 MPa) while heating the powder compact at a rapid rate (e.g., 150 °C/min) to a dwell temperature of around 700 °C, where it is held for a few minutes before cooling. researchgate.netresearchgate.net This process results in highly dense targets with fine-grained microstructures, which are suitable for applications like pulsed laser deposition of thin films. researchgate.netresearchgate.net

Interactive Table: SPS/CAPAD Parameters for Bismuth-Yttrium Iron Garnet Systems

Compound SystemTechniqueTemperature (°C)Pressure (MPa)Dwell Time (min)Key FindingsReference
Y₂.₅Bi₀.₄Ce₀.₁Fe₅O₁₂SPS1050604Achieved density of 5.3585 g/cm³. mater-rep.com
Y₂.₄Bi₀.₄Ce₀.₂Fe₅O₁₂SPS1050604Achieved density of 5.4469 g/cm³; enhanced saturation magnetization. mater-rep.com
Bi:YIGCAPAD7001055Achieved full densification in < 600 s; produced nanocrystalline targets. researchgate.netresearchgate.net
Bi:YIGCAPAD7001125Produced 9.52 mm diameter cylindrical samples. researchgate.net

Yttrium-Doped Bismuth Telluride (Bi₂Te₃)

While direct studies on yttrium-doped Bi₂Te₃ are less common in the provided context, extensive research on analogous rare-earth-doped systems (e.g., Gd, Lu) provides a strong basis for understanding the processing of Y-doped Bi₂Te₃ via SPS. bsu.edu.rucore.ac.uk The goal for these thermoelectric materials is to achieve high density and often a textured microstructure to optimize performance. SPS is highly effective for consolidating nanopowders of these materials, which are often synthesized via methods like solvothermal synthesis. bsu.edu.ruscispace.com

The sintering temperature is a critical parameter that influences the grain size, texture, and ultimately the thermoelectric properties of the material. bsu.edu.ru For instance, in Lu-doped Bi₂Te₃, SPS at 683 K (410 °C) resulted in a larger mean grain size (~1160 nm) and better thermoelectric properties compared to sintering at 653 K (380 °C) or using cold isostatic pressing. core.ac.uk In Gd-doped Bi₂Te₃, SPS temperatures ranging from 690 K to 810 K (417 °C to 537 °C) were used to study the effect on thermoelectric properties, with all samples showing a high degree of texture. bsu.edu.ru The applied pressure is typically around 40-50 MPa with very short dwell times of a few minutes. bsu.edu.ruscispace.com

Interactive Table: SPS Parameters for Rare-Earth Doped Bismuth Telluride Systems

Compound SystemSintering Temp. (K)Pressure (MPa)Dwell Time (min)Key FindingsReference
Bi₁.₉Gd₀.₁Te₃690 - 810405Produced highly textured samples; properties are temperature-dependent. bsu.edu.ru
Bi₁.₉Lu₀.₁Te₃653Not specifiedNot specifiedResulted in a mean grain size of ~730 nm. core.ac.uk
Bi₁.₉Lu₀.₁Te₃683Not specifiedNot specifiedResulted in a mean grain size of ~1160 nm and the best thermoelectric properties. core.ac.uk
Bi₂-xSmₓTe₂.₇Se₀.₃680402.5Successfully prepared samples with varying grain sizes dependent on Sm content. scispace.com

Structural Characterization and Analysis of Bismuth Yttrium Compounds

Diffraction-Based Structural Elucidation

Diffraction methods are powerful tools for probing the periodic arrangement of atoms in crystalline materials. By analyzing the way in which X-rays, neutrons, or electrons are scattered by a sample, detailed information about its crystal lattice and atomic-scale structure can be obtained.

X-ray diffraction (XRD) is a primary and indispensable technique for identifying the crystalline phases present in bismuth-yttrium compounds and for precisely measuring their lattice parameters. The interaction of X-rays with the electron clouds of atoms in a crystal produces a unique diffraction pattern that serves as a fingerprint for a specific crystalline phase.

In the study of bismuth-yttrium oxides, XRD is routinely used to confirm the formation of desired phases and to detect any impurities. For instance, in the synthesis of bismuth yttrium gadolinium oxide compounds, XRD analysis confirmed the formation of a cubic phase as the sole crystalline product. cambridge.org Similarly, for bismuth yttrium ytterbium oxides, XRD identified the cubic δ-Bi₂O₃ phase as the only crystalline phase present. cambridge.org The positions and intensities of the diffraction peaks are used to determine the crystal system (e.g., cubic, tetragonal, orthorhombic) and the dimensions of the unit cell, known as lattice parameters. cambridge.orgresearchgate.net

The introduction of yttrium into the bismuth oxide lattice often leads to the stabilization of the high-temperature cubic δ-Bi₂O₃ phase at room temperature. cambridge.orgresearchgate.net The amount of yttrium and other dopants can influence the lattice parameters. For example, in Bi₂₋ₓYₓWO₆ compounds, an increase in the bismuth content (a decrease in x) leads to a shift in the XRD peaks to smaller angles, indicating an expansion of the crystal lattice. rsc.org This is attributed to the larger ionic radius of Bi³⁺ compared to Y³⁺. rsc.org Rietveld refinement of XRD data is a powerful method used to refine the structural model, including lattice parameters and atomic positions, by fitting the entire calculated diffraction pattern to the experimental data. rsc.org

Research on various bismuth-yttrium-based oxide systems has demonstrated the utility of XRD in tracking structural changes as a function of composition. For example, solid solutions of (Bi₂O₃)₁₋ₓ(Y₂O₃)ₓ with x ranging from 0.10 to 0.40 have been characterized using XRD, revealing a face-centered cubic structure for compositions with 20–40 mole% of Y₂O₃. researchgate.net In another study on Bi₁₋ₓYₓFeO₃, XRD analysis coupled with the Williamson-Hall model was used to determine the rhombohedrally-distorted perovskite structure and to analyze microstrain and crystallite size. x-mol.net

The following table summarizes the lattice parameters determined by XRD for several bismuth-yttrium-containing oxide compounds:

CompoundCrystal SystemLattice Parameter (a) in ÅReference
Bi₀.₈₈Y₀.₀₆Gd₀.₀₆O₁.₅Cubic5.5371(1) cambridge.org
Bi₀.₈₈Y₀.₀₈Gd₀.₀₄O₁.₅Cubic5.5368(1) cambridge.org
Bi₀.₈₂Y₀.₀₉Gd₀.₀₉O₁.₅Cubic5.5303(2) cambridge.org
Bi₀.₈₂Y₀.₁₂Gd₀.₀₆O₁.₅Cubic5.53487(8) cambridge.org
Bi₀.₈₂Y₀.₀₆Gd₀.₁₂O₁.₅Cubic5.5279(1) cambridge.org
Bi₀.₈₂Y₀.₀₉Yb₀.₀₉O₁.₅Cubic5.5110(3) cambridge.org
Bi₀.₈₂Y₀.₁₂Yb₀.₀₆O₁.₅Cubic5.5154(2) cambridge.org
Bi₀.₈₂Y₀.₀₆Yb₀.₁₂O₁.₅Cubic5.5113(2) cambridge.org

Neutron diffraction provides a complementary perspective to XRD for structural analysis. Because neutrons interact with atomic nuclei rather than electrons, they are particularly sensitive to the positions of light elements like oxygen in the presence of heavy elements like bismuth. This makes neutron diffraction an invaluable tool for studying the oxygen sublattice and defect structures in bismuth-yttrium oxides.

Studies on yttrium-doped bismuth oxides have utilized neutron diffraction to investigate the distribution of oxide ions. In the highly conductive δ-phase of bismuth oxide, which has a defect fluorite structure, neutron diffraction studies have shown that oxide ions are disordered over the regular 8c and interstitial 32f sites. scielo.org.za This detailed understanding of the oxygen sublattice is crucial for explaining the high ionic conductivity of these materials.

Neutron diffraction can reveal subtle structural details that are not easily discernible with XRD. For example, in aged samples of yttrium-doped bismuth oxide, neutron diffraction has indicated the displacement of almost all anions from the regular 8c sites to interstitial 32f sites, which is linked to a decay in conductivity. researchgate.net Furthermore, neutron diffraction has been employed to determine the defect structure in quenched phases of Bi₄Nb₁₋ₓYₓO₈.₅₋ₓ, showing a compositionally dependent oxide-ion distribution. core.ac.uk

Combining neutron diffraction with total scattering analysis, which considers both Bragg peaks and diffuse scattering, allows for the characterization of both the average and local structure. This approach, often coupled with reverse Monte Carlo (RMC) modeling, has been used to study local structural distortions and vacancy ordering in materials like Bi₃YO₆. nih.gov In a detailed study of δ-Bi₅PbY₂O₁₁.₅, a combination of Rietveld analysis of neutron diffraction data and RMC analysis of total neutron scattering data was used to characterize both the average and local structures, revealing a preference for oxide-ion vacancies to associate with Pb²⁺ cations. rsc.org

Electron-based diffraction techniques, performed in a transmission electron microscope (TEM), offer high spatial resolution, allowing for the structural analysis of very small crystalline regions.

Energy Dispersive X-ray Spectroscopy (EDS) is not a diffraction technique but is often used in conjunction with electron microscopy to determine the elemental composition of a sample. x-mol.netcapes.gov.br By analyzing the characteristic X-rays emitted from a sample when it is bombarded with an electron beam, EDS can confirm the presence and relative amounts of bismuth, yttrium, and other constituent elements in a specific area of the material. elsevier.esresearchgate.net

Selected Area Electron Diffraction (SAED) is a powerful technique for determining the crystal structure and orientation of nanoscale materials. ontosight.aiwikipedia.org By inserting an aperture in the image plane of the TEM, a diffraction pattern can be obtained from a selected area of the sample. wikipedia.org The resulting SAED pattern, consisting of spots or rings, provides information about the lattice parameters and crystal symmetry. ontosight.ai

SAED has been used to confirm the crystal structure of bismuth-yttrium compounds at the nanoscale. For instance, SAED patterns can be used to distinguish between single-crystalline and polycrystalline materials. youtube.com In the study of Bi₀.₉Gd₀.₁FeO₃ nanoparticles, SAED confirmed the rhombohedral structure of isolated particles. researchgate.net Analysis of electron diffraction patterns of yttrium-doped bismuth oxide has suggested that the ordering of cations is responsible for the formation of a superstructure. researchgate.net

While powder XRD provides information about the average structure of a polycrystalline material, single-crystal X-ray diffraction (SC-XRD) can determine the precise three-dimensional arrangement of atoms within a single crystal. This technique offers the most detailed and unambiguous structural information, including bond lengths, bond angles, and stereochemistry.

SC-XRD has been instrumental in characterizing novel bismuth-yttrium cluster and organometallic complexes. A notable example is the isolation and structural elucidation of the first organometallic yttrium-bismuth cluster compound, [K(THF)₄]₂[Cp*₂Y₂Bi₆]. rsc.orgrsc.orgnih.gov SC-XRD analysis revealed a heterometallocubane structure at the core, with a Bi₆⁶⁻ anion in a chair conformation bridging two yttrium ions. rsc.orgresearchgate.net The precise bond distances determined from the SC-XRD data, such as Bi-Bi distances of approximately 3.022-3.060 Å, are suggestive of Bi-Bi single bonds. rsc.org

The synthesis and crystallization of such complexes can be challenging. For instance, black, block-shaped crystals of the yttrium-bismuth cluster were grown from a diffusion of diethyl ether into a concentrated tetrahydrofuran (B95107) (THF) solution at low temperatures. rsc.org This method is significant as it avoids the use of highly polar solvents that are often incompatible with organometallic rare-earth chemistry. rsc.org Similar techniques have been used to obtain single crystals of related erbium-bismuth cluster complexes for SC-XRD analysis. acs.orgnih.gov

Spectroscopic and Microscopic Probing of Bismuth-Yttrium Structures

Spectroscopic techniques provide information about the local chemical environment and bonding within a material by probing the interaction of electromagnetic radiation with the sample.

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a compound. When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrational modes of its chemical bonds. The resulting FTIR spectrum is a plot of absorbance or transmittance versus wavenumber, which can be used to identify characteristic vibrational bands.

In the context of bismuth-yttrium oxides, FTIR is used to confirm the formation of the desired oxide structure and to detect the presence of any residual organic precursors or water. The FTIR spectra of yttrium oxide and bismuth-doped yttrium oxide typically show a characteristic band in the range of 560-700 cm⁻¹, which is attributed to the Y-O stretching mode of the Y₂O₃ structure. researchgate.netjit.ac.in The presence of bismuth can introduce additional bands; for example, a band in the range of 740-990 cm⁻¹ has been assigned to Bi-O stretching vibrations. jit.ac.in

FTIR can also provide information about the purity and nature of the samples. jit.ac.in For instance, absorption bands corresponding to O-H stretching vibrations (around 3400-3500 cm⁻¹) and the bending mode of absorbed water (around 1650 cm⁻¹) can be observed. researchgate.net The broadening or sharpening of these bands upon doping can indicate distortions in the crystal structure and changes in bond lengths. researchgate.net In the study of bismuth and zinc co-doped Y₂O₃, FTIR was used alongside other techniques to analyze the structural and optical properties of the synthesized material. niscair.res.in

The following table lists some characteristic FTIR absorption bands observed in bismuth-yttrium oxide systems:

Wavenumber Range (cm⁻¹)AssignmentReference
3600-3200O–H stretching of hydroxyl groups bibliotekanauki.pl
3400-3500O-H stretching vibrations researchgate.net
1650O-H bending of absorbed water researchgate.net
1300Hydroxyl group bending niscair.res.in
740-990Bi-O stretching jit.ac.in
560-700Y-O stretching mode of Y₂O₃ researchgate.netjit.ac.in

Scanning Electron Microscopy (SEM) for Morphological and Elemental Analysis

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology of bismuth-yttrium compounds. In studies of Bi-Y-O systems, SEM images reveal the shape and size of the synthesized particles. For instance, in yttrium oxide co-doped with bismuth and zinc, SEM analysis has shown that lower doping concentrations result in the agglomeration of particles with a hexagonal morphology. niscair.res.in At higher doping concentrations, a triangular morphology appears alongside the hexagonal one, a change attributed to the presence of bismuth. niscair.res.in The morphology can vary significantly with the synthesis method. For example, Bi and Zn co-doped Y2O3 nanoparticles prepared by a solvothermal method exhibit different surface features compared to those made by a wet chemical method. researchgate.net

Coupled with Energy Dispersive X-ray Analysis (EDX or EDS), SEM provides quantitative elemental composition. This technique has been used to confirm the presence and percentages of bismuth, yttrium, and other elements in various compounds. niscair.res.inicm.edu.plelsevier.esnih.gov For example, in Bi2Sr1.9Ca0.1−xYxCu2O7+δ ceramics, EDS analysis confirmed the reduction of calcium content and the increase of yttrium content as the doping level 'x' was increased. elsevier.es Similarly, in BiYO3 nanoparticles, EDX analysis confirmed the phase purity of the calcined powder. aip.org

The morphology of these compounds can range from flake-like nanostructures to irregular polyhedral shapes. researchgate.netceon.rs For instance, in mechanosynthesized Bi1-xSmxFeO3, SEM was used to study the morphology and chemical composition. conicet.gov.ar The images often show agglomeration of particles, with sizes that can be in the nanometer range. niscair.res.inceon.rs

X-ray Photoelectron Spectroscopy (XPS) for Elemental Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is an indispensable technique for determining the elemental composition and, crucially, the oxidation states of the elements within bismuth-yttrium compounds. The binding energies of core-level electrons are sensitive to the chemical environment of the atom.

In various bismuth-yttrium oxide systems, XPS has been used to identify the valence states of bismuth and yttrium. For Y₀.₄Bi₀.₆P₀.₄V₀.₆O₄, XPS spectra confirmed the presence of trivalent bismuth (Bi³⁺). nih.govacs.org The Bi 4f spectrum typically shows two peaks, corresponding to Bi 4f₇/₂ and Bi 4f₅/₂. In some YSB-doped YSZ compositions, the Bi 4f spectrum revealed that bismuth is not solely in the Bi(III) oxidation state, as indicated by a low-intensity peak appearing to the left of the main Bi 4f₇/₂ peak. nih.gov

The Y 3d spectrum is characterized by peaks corresponding to Y 3d₅/₂ and Y 3d₃/₂, confirming the +3 oxidation state of yttrium. nih.govmaynoothuniversity.ie In certain compounds where yttrium is substituted by bismuth, such as Bi₀.₆Y₁.₄Sn₂O₇, the Y 3d₃/₂ peak can overlap with the Bi 4f₇/₂ peak. maynoothuniversity.ie XPS studies on Y₂O₃:Bi³⁺ phosphors have shown that Bi³⁺ ions can replace Y³⁺ ions in two different coordination sites within the Y₂O₃ crystal structure. researchgate.net

The O 1s spectrum in these materials can often be deconvoluted into multiple peaks, corresponding to lattice oxygen (M–O) and other species like adsorbed oxygen or hydroxides. maynoothuniversity.ie The analysis of these spectra provides a detailed understanding of the chemical bonding and electronic structure, which are fundamental to the material's properties.

Table 1: Representative XPS Binding Energies for Bismuth-Yttrium Compounds

Compound System Element Orbital Binding Energy (eV) Oxidation State Reference
Y₀.₄Bi₀.₆P₀.₄V₀.₆O₄ Y 3d₅/₂ 157.17 +3 nih.govacs.org
Y 3d₃/₂ 158.88 +3 nih.govacs.org
Bi 4f - +3 nih.govacs.org
YSB-doped YSZ Y 3d ~158 +3 nih.gov
Bi 4f₇/₂ ~158 +3 and other nih.gov
Bi 4f₅/₂ ~163 +3 and other nih.gov
Bi₀.₆Y₁.₄Sn₂O₇ Y 3d₅/₂ 157.0 +3 maynoothuniversity.ie
Y 3d₃/₂ 158.7 (mixed with Bi 4f) +3 maynoothuniversity.ie
Bi 4f₇/₂ 158.7 (mixed with Y 3d) +3 maynoothuniversity.ie
Sn 3d₅/₂ 485.6 +4 maynoothuniversity.ie
Sn 3d₃/₂ 494.1 +4 maynoothuniversity.ie
O 1s 529.4 (M-O), 530.9 (O-H) -2 maynoothuniversity.ie

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Structure and Polymorphism

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a sensitive probe of the local atomic environments, making it a valuable tool for characterizing the structure of complex materials like bismuth-yttrium compounds. core.ac.ukdiva-portal.org It can distinguish between different coordination environments and identify polymorphism. diva-portal.org

For yttrium-containing materials, ⁸⁹Y solid-state NMR provides direct information about the local structure around the yttrium atoms. rsc.orgacs.orgnih.gov The ⁸⁹Y chemical shift is sensitive to variations in the arrangement of cations and vacancies in the yttrium coordination spheres, offering atomic-scale structural details. rsc.org For instance, in yttrium aluminosilicate (B74896) glasses, ⁸⁹Y solid-state NMR has been used to probe the local environment of Y³⁺ ions. acs.org

In studies of yttrium oxyhydrides, ⁸⁹Y NMR, along with ¹H and ¹⁷O NMR, has been instrumental in revealing heterogeneities within the samples. ru.nl Two-dimensional ⁸⁹Y-¹H correlation experiments have shown that samples can consist of domains with different compositions rather than a single, homogeneous mixture. ru.nl

The study of dithiocarbamate (B8719985) complexes of yttrium and bismuth using solid-state ¹³C and ¹⁵N CP-MAS NMR, in conjunction with X-ray diffraction, has revealed significant structural differences between the yttrium and lanthanum complexes and suggested the existence of polymorphism in the bismuth complex. diva-portal.orgresearchgate.net While direct NMR studies on simple binary "Bismuth;yttrium" compounds are not extensively reported in the provided context, the application of this technique to more complex systems containing these elements demonstrates its potential for elucidating their local structure and phase behavior.

UV-Vis Spectroscopy for Electronic Transitions and Band Gap Determination

UV-Visible (UV-Vis) spectroscopy is a key technique for investigating the optical properties of bismuth-yttrium compounds, specifically their electronic transitions and optical band gap. The absorption of UV or visible light corresponds to the excitation of electrons from the valence band to the conduction band.

In yttrium-substituted bismuth oxides, (Bi₁-ₓYₓ)₂O₃, UV/Vis spectroscopy has been used to study their thermochromic behavior. researchgate.netnih.gov The color change from yellow to brown upon heating is associated with a decrease in the band gap energy. researchgate.netnih.gov The band gap energies can be determined from diffuse UV/Vis spectra using methods like Tauc plots. researchgate.netnih.gov

For BiYO₃ nanoparticles, UV-vis diffuse reflectance spectroscopy revealed a band gap of 2.95 eV, indicating its potential as a photocatalyst in the visible light region. aip.org In bismuth and zinc co-doped yttrium oxide, UV-Vis absorption studies showed that doping leads to a decrease in the band gap energy. niscair.res.inresearchgate.net This red shift is attributed to the disorder introduced into the system by the dopants and the formation of defect states within the forbidden band. niscair.res.inresearchgate.net

The absorption spectra of these materials can also be influenced by the synthesis method. For instance, Bi and Zn co-doped Y₂O₃ samples prepared by a wet chemical method showed higher absorption intensity compared to those prepared by a solvothermal method. icm.edu.pl The position of the absorption edge and the calculated band gap are critical parameters for applications such as photocatalysis and optoelectronics. nih.govmdpi.comacs.orgoptica.org

Table 2: Optical Band Gap Energies of Various Bismuth-Yttrium Containing Compounds

Compound Synthesis/Doping Band Gap (eV) Reference
BiYO₃ Sol-gel 2.95 aip.org
(Bi₁-ₓYₓ)₂O₃ - Varies with x and temperature researchgate.netnih.gov
Y₂O₃ co-doped with Bi and Zn Sol-gel Decreases with doping niscair.res.inresearchgate.net
Bi₂W₂O₉ Hydrothermal 2.76 mdpi.com
Bi₂Mo₂O₉ Hydrothermal 2.70 mdpi.com

Thermal Analysis for Phase Transitions and Crystallization

Thermal analysis techniques are crucial for understanding the thermal stability, phase transitions, and crystallization behavior of bismuth-yttrium compounds and their precursors.

Thermo-Gravimetric-Differential Thermal Analysis (TGA-DTA) of Precursor Pyrolysis

Thermo-Gravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are often performed simultaneously to study the thermal decomposition of precursor materials used in the synthesis of bismuth-yttrium compounds. TGA measures the change in mass as a function of temperature, while DTA detects temperature differences between a sample and a reference, indicating exothermic or endothermic events.

The thermal decomposition of heteronuclear complexes like Bi₁-ₓNdₓ[Fe(CN)₆]·4H₂O, a precursor for mixed oxides, has been studied using TGA-DTA. conicet.gov.ar The TGA curve for a related complex showed a multi-step decomposition process, including dehydration at lower temperatures followed by the decomposition of the anhydrous complex at higher temperatures. conicet.gov.ar DTA curves revealed endothermic peaks corresponding to dehydration and exothermic peaks related to the crystallization of the oxide phase. conicet.gov.ar

In the synthesis of yttrium iron garnet (YIG) from a metal-organic precursor, TGA-DTA showed that the thermal decomposition proceeds through several steps, including the evaporation of solvents and the pyrolysis of metal-organic compounds, culminating in the crystallization of the final oxide phases at high temperatures. arxiv.org For yttrium phosphate (B84403) (YPO₄), TGA revealed a total weight loss of 11.5% up to 1200 °C, primarily due to the loss of lattice water, with the material being stable above 800 °C. nih.govacs.org Similarly, TGA-DTA of powders for solid oxide fuel cells, including a yttrium-stabilized bismuth oxide (YSB) component, was used to determine the appropriate crystallization temperatures. uir.ac.id

Differential Scanning Calorimetry (DSC) for Thermochromic Behavior

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, providing information about phase transitions, crystallization, and other thermal events. wikipedia.org

For yttrium-substituted bismuth oxides, (Bi₁-ₓYₓ)₂O₃, DSC was used to analyze their thermochromic behavior. researchgate.netnih.gov For a composition with x = 0.05, which exhibits a tetragonal β-phase at room temperature, DSC data, in conjunction with other analyses, showed a phase transformation to the cubic δ-phase above 920 K. researchgate.netnih.gov This phase transition is accompanied by an abrupt color change. researchgate.netnih.gov

In other systems, such as Bi₀.₆Fe₁.₄Y₀.₅Se₂.₅-ₓDyₓ nanocrystals, DSC was employed to examine phase transitions. rsc.org The thermograms showed peaks related to the evaporation of humidity and crystallization processes occurring at specific temperatures, indicating the formation of more stable structures. rsc.org Beyond these transitions, the absence of further changes up to 600 °C suggested high thermal stability within that range. rsc.org For Sm-substituted BiFeO₃, DSC data revealed endothermic peaks corresponding to the magnetic ordering temperature (Néel temperature) and other structural phase transitions. csic.es


Phase Behavior and Stability in Bismuth Yttrium Systems

Phase Diagram Construction and Analysis for Bismuth-Yttrium Compounds

The addition of yttrium oxide (Yttria, Y₂O₃) to bismuth oxide (Bi₂O₃) is primarily aimed at stabilizing the high-temperature cubic delta-phase (δ-Bi₂O₃) at or near room temperature. This phase is renowned for its exceptionally high ionic conductivity, which stems from a high concentration of oxygen vacancies in its crystal structure. ije.ir The phase behavior of the Bi₂O₃-Y₂O₃ system is complex, involving the formation of solid solutions and multiple polymorphic transformations that are highly dependent on composition and thermal history.

Yttria and bismuth oxide form a solid solution where yttrium ions (Y³⁺) substitute for bismuth ions (Bi³⁺) in the crystal lattice. ije.ir This substitution is possible because the ionic radii of Y³⁺ (1.02 Å) and Bi³⁺ are sufficiently similar to allow for incorporation into the host lattice. ije.ir The formation of this solid solution is a key mechanism for stabilizing the δ-Bi₂O₃ phase. The substitution of the smaller Y³⁺ ions for the larger Bi³⁺ ions results in a contraction or shrinkage of the unit cell, a phenomenon that contributes to the thermodynamic stabilization of the cubic structure at lower temperatures. ije.ir

A solid solution of the formula Bi₂₋₂ₓY₂ₓO₃ has been identified, existing over a limited compositional range. For example, at 650°C, a hexagonal phase solid solution is stable for 'x' values between 0.215 and 0.235. The primary focus, however, is the stabilization of the cubic fluorite-type structure, which can be achieved with higher concentrations of yttria, typically around 25 mol%. jamt.ir

Pure bismuth oxide exhibits several polymorphic forms. The stable room-temperature phase is the monoclinic α-Bi₂O₃. nih.gov Upon heating, it transforms into the highly conductive, face-centered cubic δ-Bi₂O₃ at approximately 730°C. ije.irnih.gov The δ-phase is only stable up to its melting point of about 825°C. ije.irnih.gov During cooling, the δ-phase can transform into metastable phases, including the tetragonal β-Bi₂O₃ and the body-centered cubic γ-Bi₂O₃, before eventually reverting to the stable α-phase. nih.gov This transformation from the delta to the monoclinic phase is accompanied by a significant volume change, which can cause cracking and disintegration of the material, making it unsuitable for practical applications without stabilization. ije.ir

The addition of yttria effectively stabilizes the cubic δ-phase, preventing its transformation upon cooling. jamt.ir However, the long-term stability of this stabilized phase is a critical concern. Studies involving prolonged annealing at intermediate temperatures (e.g., 600°C) have shown that the stabilized δ-phase can undergo further transformations. For instance, a δ-Bi₂O₃ structure stabilized with 25 mol% Y₂O₃ was observed to transform into a rhombohedral phase after being annealed at 600°C for extended periods (72 to 300 hours). jamt.ir In other studies, the stabilized δ-phase transformed into a tetragonal polymorph after aging under similar conditions. ije.ir A hexagonal phase has also been reported as a stable low-temperature form in the bismuth-rich part of the phase diagram, which reversibly transforms to the cubic δ-phase around 720°C.

Table 1: Polymorphic Transformations in Yttria-Stabilized Bismuth Oxide

Initial Stabilized PhaseAnnealing/Aging ConditionsResulting Phase(s)
δ-Bi₂O₃ (cubic)600°C for 72-300 hRhombohedral phase jamt.ir
δ-Bi₂O₃ (cubic)600°CTetragonal phase ije.ir
Hexagonal (low-temp)Heating to ~720°Cδ-Bi₂O₃ (cubic)

The concentration of yttrium oxide is a critical factor in determining which phase is stable. A concentration of 25 mol% Y₂O₃ has been shown to be effective in stabilizing the δ-Bi₂O₃ phase as the sole crystalline phase after sintering at high temperatures (e.g., 950°C). jamt.ir

Lowering the dopant concentration can lead to the formation of different phases or mixtures of phases. Research using co-dopants has demonstrated that the total amount of dopant required to stabilize the cubic phase can be reduced. For example, by using a mixture of Y₂O₃ and Ytterbium oxide (Yb₂O₃), the cubic phase was stabilized with a total dopant concentration as low as 12 mol%. ije.ir However, at even lower co-dopant concentrations of 8 and 10 mol%, a tetragonal phase was observed alongside the cubic one, indicating incomplete stabilization. ije.irije.ir This suggests a compositional threshold exists for achieving a pure, stable δ-phase structure at room temperature.

Table 2: Effect of Dopant Concentration on Phase Formation in (Bi₂O₃)-(Y₂O₃, Yb₂O₃) Systems

Total Dopant Conc. (mol%)Dopant CompositionSintering/AnnealingObserved Crystalline Phase(s)
25%Y₂O₃ onlySintered at 950°Cδ-Bi₂O₃ (cubic) jamt.ir
12%Y₂O₃ and Yb₂O₃Sintered at 850°Cδ-Bi₂O₃ (cubic) ije.irije.ir
18%Y₂O₃ and Yb₂O₃Sintered at 850°Cδ-Bi₂O₃ (cubic) ije.irije.ir
8%Y₂O₃ and Yb₂O₃Sintered at 850°CTetragonal + Cubic ije.irije.ir
10%Y₂O₃ and Yb₂O₃Sintered at 850°CTetragonal + Cubic ije.irije.ir

Defect Chemistry and Non-Stoichiometry in Bismuth-Yttrium Oxides

The remarkable properties of yttria-stabilized bismuth oxide are intrinsically linked to its defect chemistry, specifically the presence and arrangement of oxygen vacancies and dopant ions.

The high-temperature δ-Bi₂O₃ phase possesses a defective fluorite-type crystal structure. In this structure, the bismuth ions form a face-centered cubic sublattice, while the oxygen ions should ideally occupy all the tetrahedral interstitial sites. However, to maintain the Bi₂O₃ stoichiometry, one-quarter of these oxygen sites are inherently vacant. ije.ir This high concentration of intrinsic oxygen vacancies is the primary reason for the material's exceptional ionic conductivity. ije.ir

When Y³⁺ is introduced as a dopant, it substitutes for Bi³⁺. Since both cations have the same +3 charge (isovalent substitution), the doping process itself does not create additional oxygen vacancies for charge compensation, unlike doping CeO₂ with Y₂O₃. nih.govresearchgate.net Instead, the role of yttrium is to stabilize the fluorite structure that already contains a high concentration of vacancies. ije.ir The presence of these vacancies is crucial for the stability of the cubic phase; they provide the structural flexibility needed to accommodate the dopant ions and relieve lattice strain.

The oxygen vacancies and yttrium dopant ions are generally not randomly distributed throughout the crystal lattice. There are significant energetic interactions between dopant cations and oxygen vacancies, which can lead to the formation of defect associates or clusters. researchgate.net In analogous, well-studied fluorite-structured oxides like yttria-stabilized zirconia (YSZ) and yttria-doped ceria (YDC), it is established that oxygen vacancies tend to be located near the dopant cations. researchgate.netucl.ac.uk

Strain Engineering and Lattice Dynamics in Bismuth-Yttrium Films

The manipulation of crystallographic strain and the understanding of lattice dynamics in bismuth-yttrium-based thin films are critical for tailoring their functional properties. Strain engineering, in particular, has emerged as a powerful tool to induce or enhance desired characteristics, such as perpendicular magnetic anisotropy, by deliberately introducing lattice distortions through epitaxial growth on mismatched substrates. This section explores the interplay between lattice mismatch, strain-induced effects, and the influence of doping on the structural parameters and disorder within bismuth-yttrium garnet systems.

Lattice Mismatch and Strain-Induced Anisotropy in Garnets

The epitaxial growth of bismuth-doped yttrium iron garnet (Bi-YIG) thin films on single-crystal substrates is a common method for fabricating materials with specific magnetic properties. A key factor in this process is the lattice mismatch between the film and the substrate, which induces strain in the film. This strain can be harnessed to control the magnetic anisotropy of the material.

When Bi-YIG films are grown on substrates with a different lattice constant, the film is forced to stretch or compress to align with the substrate's crystal structure. For instance, the lattice constant of YIG is 12.376 Å, while the commonly used substrate gadolinium gallium garnet (GGG) has a lattice constant of 12.383 Å. aip.org The substitution of larger bismuth ions (Bi³⁺) for yttrium ions (Y³⁺) further expands the lattice of the garnet. aip.orgaip.org This mismatch in lattice parameters between the Bi-YIG film and the substrate leads to the development of epitaxial strain. nih.gov

This growth-induced strain can create a significant magneto-crystalline anisotropy, which can be tuned by controlling the film's thickness and the degree of bismuth substitution. nih.govresearchgate.net Ferromagnetic resonance studies have demonstrated a linear relationship between the out-of-plane uniaxial anisotropy and the strain-induced rhombohedral distortion of the Bi:YIG lattice. nih.gov In-plane tensile strain, induced by the lattice mismatch, combined with the material's negative magnetostriction, can lead to the development of perpendicular magnetic anisotropy (PMA). researchgate.net This is a desirable property for various spintronic and magneto-optical applications. The stress-induced anisotropy can be strong enough to overcome the natural shape anisotropy of the film, which typically favors in-plane magnetization. aip.org As the thickness of the film increases, the strain may begin to relax, which in turn reduces the PMA. researchgate.net For example, in one study, the easy magnetization axis of a Bi-YIG film shifted from out-of-plane to in-plane as the film thickness increased to 40 nm due to stress relaxation. researchgate.net

The choice of substrate is crucial in determining the nature and magnitude of the strain. For instance, substituted gadolinium gallium garnet (sGGG) substrates are sometimes used to achieve a better lattice match or to induce a specific type of strain. aip.orgresearchgate.net The strain state can also be influenced by post-deposition annealing processes. nsf.gov Rapid cooling after crystallization can induce tensile stress due to the thermal expansion mismatch between the film and the substrate, further enhancing the magnetoelastic anisotropy. nsf.gov

Film/Substrate SystemLattice Mismatch EffectResulting Anisotropy
Bi-YIG on GGGInduces epitaxial strainTunable magneto-crystalline anisotropy nih.gov
Bi-YIG on sGGGIn-plane tensile strainPerpendicular magnetic anisotropy (PMA) researchgate.net
YIG on YAGCompressive in-plane strainPerpendicular magnetic anisotropy mdpi.com

Influence of Doping on Lattice Parameters and Induced Disorder

Doping in bismuth-yttrium systems, particularly the substitution of yttrium with other elements or vice versa, has a profound impact on the material's structural properties, including lattice parameters and the degree of crystalline disorder. The introduction of dopant ions with different ionic radii and valencies directly alters the crystal lattice.

In bismuth ferrite (B1171679) (BiFeO₃), for example, doping with yttrium has been shown to cause a distortion and expansion of the crystal lattice structure. bris.ac.uk This is attributed to the smaller ionic radius of yttrium (1.04 Å) compared to bismuth (1.17 Å), allowing yttrium to substitute for bismuth ions at the A-site of the perovskite structure. bris.ac.uk This substitution can lead to a decrease in the particle size of the rhombohedral phase as the yttrium concentration increases. bris.ac.uk The doping can also act as a "grain growth inhibitor," pinning grain boundaries and limiting their mobility, which results in a smaller grain size. bris.ac.uk

In other bismuth-based cuprate (B13416276) ceramics, yttrium doping has been observed to cause a decrease in the c-axis length and a gradual decrease in the cell volume with increasing yttrium content. elsevier.es Conversely, the b-lattice parameter was found to increase, which was attributed to the extra electrons introduced by the doping ions reducing the Cu valence and increasing the CuO bond length. elsevier.eselsevier.es The a-parameter, however, showed a non-monotonic behavior, first increasing and then decreasing with higher doping concentrations. elsevier.eselsevier.es This complex behavior is linked to changes in the planar CuO bond distance due to hole compensation in the system. elsevier.es

Doped SystemDopantEffect on Lattice ParametersInduced Disorder
BiFeO₃Yttrium (Y³⁺)Lattice distortion and expansion, decrease in particle size. bris.ac.ukPotential for A-site vacancies due to Bi³⁺ volatilization. bris.ac.uk
Bi₂Sr₁.₉Ca₀.₁₋ₓYₓCu₂O₇₊δYttrium (Y³⁺)Decrease in c-axis and cell volume, increase in b-axis. elsevier.eselsevier.esChanges in Cu valence, disorder in CuO₂ planes. elsevier.es
Bi₅Ti₃FeO₁₅Yttrium (Y³⁺)Slight decrease in grain size. Coexistence of Fe²⁺ and Fe³⁺, spin canting of FeO₆ octahedra.

Advanced Theoretical and Computational Investigations of Bismuth Yttrium Systems

Quantum Chemical and Electronic Structure Calculations

Advanced computational methods are crucial for understanding the complex electronic structures and bonding characteristics of bismuth-yttrium compounds. These theoretical approaches provide insights that complement experimental findings and guide the synthesis of new materials with desired properties.

Density Functional Theory (DFT) for Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and bonding in bismuth-yttrium systems. In a notable study of an organometallic yttrium-bismuth cluster, [K(THF)4]2[Cp*2Y2Bi6], DFT calculations were instrumental in elucidating its complex bonding. rsc.org The computational exploration revealed polarized yttrium-bismuth (Y–Bi) bonds and delocalized bismuth-bismuth (Bi–Bi) bonds within the cluster's core. rsc.org This particular cluster is significant as it is the only organometallic transition metal complex containing a metallocubane moiety and provides a unique opportunity for in-depth analysis due to yttrium's diamagnetic nature, which simplifies the interpretation of the electronic structure. rsc.org

The analysis of the frontier orbitals, calculated using DFT, showed that the highest occupied molecular orbitals (HOMO) have contributions from both yttrium and the Bi6 core, while the lowest unoccupied molecular orbitals (LUMO) are primarily centered on the Bi6 core. rsc.org Specifically, the HOMO features a π-bonding symmetry. rsc.org The calculated HOMO-LUMO gap for this complex was found to be 3.14 eV. researchgate.net

Further bonding analysis indicated that each bismuth atom participates in one Y–Bi bond, which is strongly polarized towards the bismuth atom, with approximately 78% contribution from bismuth and 18% from yttrium. rsc.org The bonding interactions within the [Y2Bi6]2- cluster are characterized as intermediate between ideal covalent and ionic bonding. rsc.org DFT has also been effectively combined with experimental techniques like NMR and X-ray diffraction to study the structural and electronic properties of other yttrium and bismuth complexes, such as those with dithiocarbamate (B8719985) ligands. diva-portal.org

Relativistic Effects in Heavy Metal Bismuth-Yttrium Complexes

In the context of bismuth compounds, relativistic effects contribute to striking physical properties that are relevant for applications in areas like catalysis and photovoltaic materials. rsc.orgresearchgate.net The inert pair effect, where the 6s2 electrons of bismuth are less available for bonding due to relativistic contraction, is a well-known consequence. citycollegekolkata.org While specific computational studies detailing the relativistic effects in every bismuth-yttrium complex are not always the primary focus of every paper, it is an underlying principle that is acknowledged as important for accurately describing these systems. For instance, low-valent bismuth compounds are noted to possess exceptional features such as strong spin-orbit coupling due to these effects. nih.gov Theoretical studies on heavy metal complexes often employ methods that incorporate scalar relativistic effects or a full relativistic treatment to accurately model their behavior. diva-portal.orgacs.org

Analysis of Molecular Orbitals (NLMOs) and Atomic Interactions (QTAIM) in Clusters

To gain a deeper understanding of the bonding within bismuth-yttrium clusters, researchers employ advanced analysis techniques such as Natural Localized Molecular Orbitals (NLMOs) and the Quantum Theory of Atoms in Molecules (QTAIM). rsc.orgrsc.org

NLMO analysis provides a picture of localized bonds within the molecule. wisc.edu In the [K(THF)4]2[Cp*2Y2Bi6] cluster, NLMO analysis showed that for every bismuth atom, there are two bonding interactions with neighboring bismuth atoms, primarily of 6p character. rsc.org Each bismuth atom also forms one Y–Bi bond, which is significantly polarized towards the bismuth atom, and possesses one lone pair of primarily s-character. rsc.org The hybridization of the orbitals involved in the Y-Bi bond was found to be approximately 16% s- and 83% p-character for bismuth, and 37% s- and 62% d-character for yttrium. rsc.org A slight degree of electron delocalization is suggested by the occupation difference between the Natural Bond Orbitals (NBO) and NLMOs. rsc.org

QTAIM analysis, based on the topology of the electron density, is used to characterize the nature of atomic interactions. amercrystalassn.org For the yttrium-bismuth cluster, QTAIM analysis of the Laplacian of the electron density confirmed the highly ionic nature of the bonding that was initially suggested by the NLMO investigation. rsc.org The values at the bond critical points for all interactions within the [Y2Bi6]2− cluster fall into an intermediate regime between pure covalent and ionic bonding. rsc.org This is evidenced by slightly positive values of the Laplacian of the electron density (∇²ρ) and slightly negative values of the total energy density (H(r)). rsc.org The analysis of the central Bi-Y-Bi core in a related yttrium-bismolyl complex also revealed real space values at the Y-Bi bond critical points that are indicative of significant covalency. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Structural Behavior

Molecular dynamics (MD) simulations are a computational method used to study the time evolution of a system of interacting atoms or molecules, providing insights into their dynamic structural behavior. chalmers.senih.gov This technique allows for the examination of molecular motions and conformational changes over time, which is crucial for understanding the properties and functions of complex systems. unm.edusilcsbio.com

In the context of yttrium-containing systems, ab initio molecular dynamics simulations have been employed to study the speciation of aqueous yttrium chloride and fluoride (B91410) species under high-temperature and high-pressure conditions relevant to geological processes. copernicus.org These simulations revealed changes in the coordination number of yttrium with pressure and provided thermodynamic data on the stability of different yttrium complexes. copernicus.org While a specific MD simulation study focusing solely on a "Bismuth;yttrium" compound was not found in the provided search results, the application of MD to yttrium complexes demonstrates its utility in understanding their dynamic behavior in various environments. copernicus.org The principles of MD, which involve calculating the forces between atoms and integrating Newton's equations of motion, are broadly applicable and can be used to investigate the structural dynamics of bismuth-yttrium materials, such as glasses or clusters, to understand their stability, phase transitions, and mechanical properties. chalmers.senih.gov

Computational Modeling of Material Properties

Theoretical Prediction of Elastic Moduli in Bismuth-Yttrium Glasses

The computational modeling of material properties, particularly the theoretical prediction of elastic moduli, is a vital area of research for the development of new glassy materials with specific mechanical characteristics. frontiersin.orgresearchgate.net For bismuth-yttrium glasses, understanding the relationship between composition, structure, and elastic properties is key to their application.

A study on a bismuth titanate borosilicate glass system, where titanium was substituted by yttrium, investigated the structural and mechanical properties. scispace.com The glasses had the chemical composition 52B2O3–12SiO2–26Bi2O3–(10−x)TiO2–xY2O3, with x ranging from 0 to 10. It was observed that with the addition of Y2O3, the density of the glasses increased while the molar volume decreased. scispace.com

Functional Properties and Applications of Bismuth Yttrium Compound Systems

Magnetic and Spintronic Properties

The magnetic and spintronic properties of bismuth-yttrium compounds are primarily centered around bismuth-substituted yttrium iron garnet (Bi-YIG). The introduction of bismuth into the yttrium iron garnet (Y₃Fe₅O₁₂) lattice induces profound changes in its magnetic and magneto-optical characteristics, making it a highly attractive material for spintronic and photonic devices.

Ferromagnetic Behavior and Magnetic Anisotropy in Bismuth-Substituted Yttrium Iron Garnets (BiYIG)

Bismuth-substituted yttrium iron garnet (Bi-YIG) is a ferrimagnetic material known for its unique magnetic properties. nih.gov The substitution of Y³⁺ ions with larger Bi³⁺ ions in the dodecahedral sites of the garnet structure leads to significant modifications of its magnetic and magneto-optical properties. nih.gov This substitution can lower the garnet phase formation temperature and the ceramic sintering temperature. scientific.net

Studies on Bi-YIG thin films have demonstrated the ability to control and tune the magnetic anisotropy, which is a critical parameter for spintronic and magnonic applications. arxiv.orgarxiv.org A key feature of Bi-YIG is the ability to achieve perpendicular magnetic anisotropy (PMA), where the easy axis of magnetization is oriented perpendicular to the film plane. arxiv.orgaip.org This is highly desirable for applications in magnetic memory and logic devices as it can lead to lower switching currents and faster responses. aip.org The PMA in Bi-YIG films can be finely tuned by controlling factors such as epitaxial strain from the substrate and growth-induced anisotropies. arxiv.orgarxiv.org For instance, growing Bi-YIG films on gadolinium gallium garnet (GGG) or substituted GGG (sGGG) substrates allows for the introduction of strain that can induce or enhance PMA. arxiv.orgarxiv.orgaip.org The degree of PMA can be so significant that it overcomes the shape anisotropy, which typically favors in-plane magnetization, even in ultrathin films. tandfonline.com

The magnetic properties of Bi-YIG are also dependent on the Bi content and the synthesis conditions. An increase in bismuth composition in Bi-YIG nanoparticles has been shown to linearly increase both the lattice constant and the magnetization. researchgate.net However, in polycrystalline samples, an increase in Bi content can lead to a decrease in initial permeability and saturation magnetization, while the coercive force may slightly increase. scientific.net Research has also shown that the magnetic anisotropy of Bi-YIG films can be continuously tuned using techniques like ion irradiation, which can transition the magnetization from out-of-plane to in-plane by relaxing the film strain. aps.org

Spin Wave Propagation and Spin Transfer Torque in Ultrathin Films

Ultrathin films of Bi-YIG are promising materials for magnonics, a field that utilizes spin waves (magnons) for information processing. These films exhibit low Gilbert damping, a measure of the rate at which magnetization returns to equilibrium, which allows for long-distance spin wave propagation. aip.orgmit.edu The combination of low damping and perpendicular magnetic anisotropy makes Bi-YIG an attractive alternative to ferromagnetic metals in spintronic devices. aip.org

Spin transfer torque (STT) is a phenomenon that allows for the manipulation of magnetization using a spin-polarized current. In heterostructures composed of a heavy metal like platinum (Pt) and a Bi-YIG film, a charge current in the Pt layer can generate a pure spin current via the spin Hall effect. uni-muenster.de This spin current is then injected into the Bi-YIG layer, where it exerts a torque on the magnetization. uni-muenster.de This spin-orbit torque (SOT) can be used to compensate for the natural magnetic damping of the system and even excite coherent spin waves or auto-oscillations. uni-muenster.de

Research has demonstrated that in Pt/BiYIG structures, the spin current is effectively transmitted across the interface, making the magnetic insulator's surface transparent to spin current. arxiv.orgnih.gov This efficient spin transfer is crucial for the development of SOT-based spintronic devices. Studies have shown that SOT can drive domain walls in Bi-YIG films at very high velocities, up to 4300 m/s, which is beneficial for fast magnetic memory technologies like racetrack memory. mit.edu However, despite the low damping, the propagation of spin waves in some Bi-YIG films can be hindered by inhomogeneities in the magnetic properties. aip.org

Magneto-Optical and Magneto-Dielectric Characteristics

Bismuth substitution in YIG is well-known to dramatically enhance its magneto-optical (MO) properties, particularly the Faraday rotation, which is the rotation of the plane of polarization of light as it passes through the material in the direction of an applied magnetic field. nih.govjim.org.cn This enhancement is attributed to the large spin-orbit coupling of the Bi³⁺ ions. arxiv.org The Faraday rotation angle in Bi-YIG ceramics has been shown to increase linearly with the Bi³⁺ content. jim.org.cn For example, a Bi₀.₆Y₂.₄Fe₅O₁₂ ceramic sample exhibits a Faraday rotation of -703.3 (°)/cm at a wavelength of 1064 nm, which is significantly higher than that of undoped YIG ceramics. jim.org.cn

The magneto-optical Kerr effect (MOKE), which describes the change in polarization of light upon reflection from a magnetic material, is also significantly enhanced in Bi-YIG. optica.org This makes Bi-YIG a promising material for applications in MO imaging and data storage. researchgate.net

In addition to its MO properties, Bi-YIG also exhibits interesting magneto-dielectric characteristics. These materials can have a high dielectric constant with low dielectric loss, making them suitable for applications in magneto-dielectric and magneto-optical domains. doaj.org The dielectric properties, including capacitance, dielectric constant, and conductivity, have been shown to be dependent on both frequency and temperature. doaj.org The dielectric relaxation process in Bi-YIG can shift from a Debye-type at room temperature to a non-Debye-type as the temperature increases. doaj.org The combination of magnetic and dielectric properties in a single material, known as multiferroicity, has also been observed in Bi-substituted YIG, exhibiting relaxor ferroelectric behavior at room temperature. aip.org

Magnetic Domain Measurements and Real-Time Observation of Magnetic Phenomena

The ability to observe and manipulate magnetic domains is crucial for understanding the magnetic behavior of materials and for the development of magnetic devices. The magneto-optical Kerr effect (MOKE) is a powerful technique for visualizing magnetic domains on the surface of a reflective magnetic material. diva-portal.org A MOKE microscope allows for the direct, real-time observation of magnetic domains and their evolution under an applied magnetic field. diva-portal.org

For Bi-YIG films with perpendicular magnetic anisotropy, the magnetic domain structure can vary with film thickness. Thinner films may be fully saturated, while thicker films can exhibit a dense pattern of magnetic stripe domains. aip.org Techniques like Lorentz transmission electron microscopy combined with in-situ heating allow for the real-time observation of magnetic domain structure changes with temperature. mdpi.com Furthermore, time-resolved MOKE can be used to observe ultrafast magnetization and magnon dynamics. arxiv.org

Electron holography is another advanced technique that enables not only the direct visualization but also the quantitative measurement of magnetic flux, providing detailed insights into the magnetic domain structure. nist.gov These measurement techniques are essential for characterizing the magnetic properties of Bi-YIG and for developing applications based on the control of magnetic domains.

Electrical and Dielectric Characteristics

The electrical and dielectric properties of bismuth-yttrium oxides are of significant interest, particularly for applications in solid-state ionic devices like solid oxide fuel cells (SOFCs).

Ionic Conductivity in Bismuth-Yttrium Oxides and Substituted Phases

Bismuth oxide (Bi₂O₃) in its high-temperature cubic delta (δ) phase exhibits exceptionally high oxide ion conductivity, making it a promising electrolyte material for intermediate-temperature solid oxide fuel cells (IT-SOFCs). scielo.org.za However, this phase is only stable over a narrow temperature range. scielo.org.za Doping Bi₂O₃ with yttrium oxide (Y₂O₃) is a common strategy to stabilize the highly conductive δ-phase at lower temperatures. scielo.org.zaamericanelements.com Yttria-stabilized bismuth oxide (YSB) materials are known to have ionic conductivity that exceeds that of conventional yttria-stabilized zirconia (YSZ) electrolytes. americanelements.com

The ionic conductivity of YSB is dependent on the concentration of the yttria dopant. Studies have shown that the substitution of Bi³⁺ by Y³⁺ ions, which have a smaller ionic radius, leads to a shrinkage of the unit cell, contributing to the stabilization of the δ-Bi₂O₃ structure. ije.ir However, increasing the dopant content can also lead to a decrease in the ionic conductivity of the cubic phase. scielo.org.za

Research into the electrical properties of bismuth-doped yttrium oxide has shown varied results depending on the synthesis method and doping concentration. In one study, the maximum conductivity was achieved in the pure yttrium oxide sample, with conductivity decreasing with bismuth doping. hakon-art.com Conversely, another study reported a slight increase in conductivity with the addition of bismuth from 0.25 to 0.5 weight percentage, attributed to an increase in mobile ion concentration. hakon-art.com

The introduction of other dopants in addition to yttria has also been explored to further enhance the stability and conductivity. For instance, co-doping with ytterbium oxide (Yb₂O₃) has been shown to stabilize the cubic δ-Bi₂O₃ phase. ije.ir Composites of YSB with silver (Ag) have been investigated as high-performance cathodes for SOFCs, demonstrating significantly lower interfacial polarization resistance compared to conventional cathode materials. scientific.netaip.org Doping yttria-stabilized zirconia (YSZ) with Bi₂O₃ has also been shown to enhance the conductivity of zirconia, making it a better solid electrolyte for intermediate temperatures. mdpi.com

The dielectric properties of bismuth-doped yttrium oxide have also been investigated. Generally, the dielectric constant decreases with increasing frequency. hakon-art.comresearchgate.net In some cases, pure yttrium oxide has been found to have a higher dielectric constant than bismuth-doped samples. hakon-art.comresearchgate.net

Below is a data table summarizing the electrical properties of pure and doped yttrium oxide from a study using the sol-gel method.

Sample (0.5 weight % dopant)AC Conductivity (S/cm) at 1 MHzDielectric Constant at 1 MHz
Pure Y₂O₃3.50 x 10⁻⁷5.64 x 10⁻¹²
Y₂O₃: Bi5.35 x 10⁻⁷2.68 x 10⁻¹²
Y₂O₃: Zn5.47 x 10⁻⁷5.06 x 10⁻¹²
Y₂O₃: Bi, Zn3.29 x 10⁻⁷5.33 x 10⁻¹²
Data sourced from a comparative study on the electrical properties of doped yttrium oxide. researchgate.net

Dielectric Constant and Dielectric Loss Behavior

The dielectric properties of bismuth-yttrium compound systems, particularly in oxide ceramic forms, are a subject of significant research due to their potential in electronic components. The dielectric constant (εr) and dielectric loss (tan δ) are critical parameters that determine the material's ability to store electrical energy and the energy dissipated, respectively.

In studies of (YxBi1-x)2/3Cu3Ti4O12 ceramics, the substitution of bismuth with yttrium has a pronounced effect on the dielectric properties. As the yttrium content (x) increases, the dielectric constant initially rises, reaching a peak value of approximately 7400 for the composition with x = 0.20. worldscientific.comresearchgate.networldscientific.com This particular composition also exhibits a relatively low dielectric loss of about 0.055. worldscientific.comresearchgate.networldscientific.com However, further increasing the yttrium concentration beyond this optimal point leads to a decrease in the dielectric constant. worldscientific.com

Conversely, investigations into yttrium oxide (Y2O3) doped with bismuth reveal a different trend. Pure yttrium oxide samples tend to exhibit higher dielectric constant values compared to their bismuth-doped counterparts. tsijournals.comresearchgate.netjit.ac.inhakon-art.com The introduction of bismuth into the yttrium oxide host lattice can lead to a decrease in the dielectric constant. researchgate.netjit.ac.in This phenomenon is sometimes attributed to the introduction of holes in the host material. jit.ac.in However, at higher doping concentrations of bismuth, an improvement in surface transport properties can be observed, which is a desirable characteristic for dielectric gate materials. jit.ac.in The dielectric loss in these systems generally decreases with increasing frequency, a common behavior attributed to electrical relaxation processes. researchgate.netjit.ac.in

Table 1: Dielectric Properties of Bismuth-Yttrium Compound Systems

Compound System Composition (x) Dielectric Constant (εr) Dielectric Loss (tan δ) Reference
(YₓBi₁₋ₓ)₂/₃Cu₃Ti₄O₁₂ x = 0.20 ~7400 ~0.055 worldscientific.comresearchgate.networldscientific.com
Y₂O₃ (Pure) - Higher than Bi-doped - tsijournals.comresearchgate.net
Bi-doped Y₂O₃ - Lower than pure Y₂O₃ Decreases with frequency researchgate.netjit.ac.in

Impedance Spectroscopy for Charge Transport Phenomena

Impedance spectroscopy is a powerful technique used to deconstruct the electrical properties of materials by separating the contributions of different components, such as grains and grain boundaries. In bismuth-yttrium oxide ceramics, this analysis reveals an electrically heterogeneous structure. worldscientific.com The grains are typically semiconducting, while the grain boundaries are insulating. worldscientific.com

The complex impedance plots for these materials often show a semicircle in the high-frequency range, which is characteristic of this heterogeneous model. jit.ac.in The analysis of these plots, often interpreted through the internal barrier layer capacitor (IBLC) model, provides insights into charge transport mechanisms. researchgate.net A key phenomenon observed is the Maxwell-Wagner relaxation, which occurs at the grain boundaries and is responsible for the high dielectric constant observed at low frequencies. worldscientific.comworldscientific.com The presence of relaxing dipoles within the material is suggested by peaks in the tangent loss spectra that appear at characteristic frequencies. researchgate.netresearchgate.net

In yttrium-doped Bi2/3Cu3Ti4O12 ceramics, clear dielectric peaks associated with Maxwell-Wagner relaxation are observed at temperatures above 200 °C. worldscientific.comworldscientific.com As the concentration of yttrium increases, these peaks shift to higher temperatures. worldscientific.comworldscientific.com This indicates that yttrium substitution significantly influences the electrical behavior and charge transport dynamics at the grain boundaries.

Applications as Solid Electrolytes and Gate Materials in MOSFETs

Bismuth-yttrium compounds have emerged as promising materials for two key technological applications: solid electrolytes and high-k gate dielectrics in Metal-Oxide-Semiconductor Field-Effect Transistors (MOSFETs).

Yttrium oxide (Y2O3) is considered a strong candidate to replace silicon dioxide (SiO2) as the gate dielectric material in the next generation of MOSFETs. hakon-art.comjit.ac.insciencefront.orgscholarscentral.com Y2O3 possesses a high dielectric constant (k ≈ 11-15), a wide bandgap, and good thermal stability, which are essential for reducing leakage currents and enabling further miniaturization of electronic devices. hakon-art.com The doping of yttrium oxide, for instance with bismuth, is explored to fine-tune its electrical properties for optimal performance as a gate material. jit.ac.insciencefront.org

In the realm of energy, yttrium-doped bismuth oxides (YSB) are highly regarded as solid electrolytes for Solid Oxide Fuel Cells (SOFCs) and oxygen sensors. scientific.netmdpi.com Bismuth oxide in its delta phase (δ-Bi2O3) exhibits the highest known oxygen ion conductivity, but this phase is only stable at high temperatures. Doping with yttrium is a common strategy to stabilize the high-conductivity δ-phase at lower operating temperatures. nih.govrsc.org These materials function by facilitating the transport of oxygen ions. researchgate.net For example, Y-doped Bi2O3 has been successfully used as the electrolyte in a honeycomb-type oxygen generator, demonstrating its practical utility in oxygen separation technologies. researchgate.net Furthermore, yttrium-doped bismuth oxide coatings can serve as effective electron-blocking layers in SOFCs, enhancing their efficiency. mdpi.com

Optical and Luminescent Properties

Photoluminescence (PL) and Emission Spectra (e.g., Red Phosphors, WLED Applications)

Bismuth-doped yttrium oxide (Y2O3:Bi) and related compounds are notable for their versatile photoluminescent properties, making them attractive for applications in solid-state lighting, particularly as phosphors for white light-emitting diodes (WLEDs). scientific.neticm.edu.pl The luminescence of these materials can be tuned across the visible spectrum by controlling the excitation wavelength and the local environment of the bismuth ions.

When incorporated into the Y2O3 host lattice, bismuth ions (Bi3+) can occupy two different crystallographic sites (the C2 and S6 sites), leading to distinct emission bands. unict.itnih.gov This allows for the emission color to be tuned from violet to green simply by changing the UV excitation wavelength. unict.itnih.gov For instance, excitation at around 368 nm results in a blue emission peak centered at approximately 406 nm, while excitation at 320 nm produces a green emission around 500 nm. unict.it

Bismuth-doped yttrium oxide is also investigated as an efficient and cost-effective red phosphor. icm.edu.plniscair.res.in Studies on Bi and Zn co-doped Y2O3 have reported emission peaks in the blue region (~500 nm) attributed to zinc, and prominent peaks in the red (~680 nm) and near-infrared (~1020 nm) regions attributed to bismuth. icm.edu.pl Similarly, Bi and Eu co-doped Y2O3 acts as a high-efficiency red phosphor, with a sharp, intense emission peak at about 611 nm, which is characteristic of the Eu3+ ion, sensitized by the presence of bismuth. scientific.net The broad excitation bands of Bi3+ make these phosphors suitable for use with near-UV LED chips. scientific.netsaip.org.za

Table 2: Emission Properties of Bismuth-Doped Yttrium Compounds

Host Material Dopant(s) Excitation Wavelength (nm) Emission Peak(s) (nm) Application/Remark Reference
Y₂O₃ Bi³⁺ 300-400 406 (Blue), 500 (Green) Tunable emission for pc-LEDs unict.itnih.gov
Y₂O₃ Bi³⁺, Zn²⁺ 340 500 (Blue), 680 (Red), 1020 (NIR) Red phosphor material icm.edu.pl
Y₂O₃ Bi³⁺, Eu³⁺ 310-400 611 (Red) High-efficiency red phosphor for WLEDs scientific.net
Y₂O₃ Bi³⁺ 330, 390 409, 489 (Blue-Green) Corresponds to two Bi sites in the host matrix saip.org.za
Yttria-Alumina-Silica Glass Bi³⁺, Bi⁺ 532 630-680 (Red, from Bi³⁺) Red PL from Bi³⁺ worktribe.comtandfonline.com

Thermochromic Behavior and Color Change Mechanisms in Bismuth-Yttrium Oxides

Yttrium-substituted bismuth oxides, with the general formula (Bi1-xYx)2O3, exhibit fascinating thermochromic properties, changing color in response to temperature variations. nih.govecanews.orgiucr.org These materials typically appear yellow at low temperatures and transition to various shades of brown at elevated temperatures, with the process being reversible in many cases. nih.govresearchgate.net This behavior makes them candidates for use as low-cost, intuitive temperature sensors in high-temperature industrial environments. nih.gov

The color change mechanism is attributed to charge-transfer-induced thermochromism. researchgate.net Specifically, it is based on a thermally induced charge transfer between oxygen and bismuth atoms within the crystal lattice. researchgate.net As the temperature increases, the absorption edge of the material shifts to longer wavelengths (a red shift), causing the observed darkening of the color. iucr.org

The nature of the color transition is closely linked to the material's crystal structure and phase stability, which are dependent on the yttrium concentration. nih.gov

For low yttrium content (x = 0.05), the material exists in a tetragonal β-phase at room temperature. Upon heating, it shows a gradual color change, followed by an abrupt change at the phase-transformation temperature (around 920 K) where it converts to the cubic δ-phase. nih.gov

For higher yttrium content (x > 0.10), the material is already in the cubic δ-phase at room temperature and displays a continuous and gradual color change upon heating. nih.gov

These different behaviors open possibilities for creating "smart" materials that can not only sense current thermal stress but also potentially monitor cumulative thermal exposure over time. nih.gov

Near Infrared (NIR) Reflectance and Cool Coating Applications of Yttrium Phosphates

In an effort to mitigate the urban heat island effect, significant research has focused on developing "cool coatings" that can reflect a large portion of the sun's energy, particularly in the near-infrared (NIR) spectrum. nih.gov Bismuth-substituted yttrium phosphates have been engineered as environmentally benign, NIR-reflective pigments for these applications. nih.govacs.org

While yttrium phosphate (B84403) (YPO4) itself has luminescent properties, its NIR reflectance can be significantly enhanced through strategic doping. nih.govacs.org The co-substitution of both bismuth and vanadium into the yttrium phosphate lattice has proven particularly effective, enhancing both the NIR reflectance and the yellow coloration of the resulting pigment. nih.govresearchgate.net Research has shown that the NIR reflectance of YPO4 can be increased from a baseline of 68% to as high as 83% in a co-substituted compound with the formula Y0.4Bi0.6P0.4V0.6O4. nih.govnih.govresearchgate.net

The substitution of bismuth and vanadium alters the material's morphology and enhances its scattering coefficient, which in turn boosts NIR reflectance. nih.govnih.gov The resulting pigments, such as Y0.4Bi0.6P0.4V0.6O4, exhibit a desirable yellow hue, high NIR solar reflectance, and good chemical and thermal stability, making them excellent candidates for use as cool yellow pigments in coatings for buildings and other structures. nih.govnih.govresearchgate.net

Table 3: NIR Reflectance of Bismuth-Substituted Yttrium Phosphates

Compound NIR Reflectance (R*) Color Application Reference
YPO₄ (unsubstituted) 68% White Baseline nih.govnih.gov
Y₀.₄Bi₀.₆P₀.₄V₀.₆O₄ 83% Yellow Cool yellow pigment nih.govnih.govresearchgate.net

Faraday Rotation in Magneto-Optical Devices

Bismuth-substituted yttrium iron garnets (Bi:YIG) are prominent materials in the field of magneto-optical (MO) devices due to their exceptional Faraday rotation capabilities. optica.orgdiva-portal.org The Faraday effect describes the rotation of the plane of polarized light as it passes through a material subjected to a magnetic field parallel to the direction of light propagation. The magnitude of this rotation is significantly enhanced in YIG by the introduction of bismuth. optica.orgjim.org.cn This enhancement is attributed to the strong spin-orbit coupling induced by the Bi ions. optica.org

The primary application of this property is in the fabrication of optical isolators, which are non-reciprocal devices that permit light to travel in only one direction. diva-portal.org This is crucial for protecting laser sources from back reflections. Bismuth-doped garnet films are integral components of these isolators. diva-portal.org

Research has demonstrated a clear correlation between the concentration of bismuth and the enhancement of the Faraday rotation. In BiₓY₃₋ₓFe₅O₁₂ ceramic samples, the Faraday rotation angle increases linearly with the bismuth content. jim.org.cn For instance, at a wavelength of 1064 nm, the Faraday rotation angle for a Bi₀.₆Y₂.₄Fe₅O₁₂ ceramic was measured to be -703.3 (°)/cm, a substantial increase compared to undoped YIG ceramics, which exhibit a rotation of 277.6 (°)/cm at the same wavelength. jim.org.cn Similarly, at 1550 nm, the rotation for the same doped sample was -461.5 (°)/cm, compared to 172.0 (°)/cm for undoped YIG. jim.org.cn

The enhancement of the Faraday rotation is also evident in thin films. Studies on Bi:YIG films have shown that increasing Bi concentration leads to a higher magneto-optical figure of merit. optica.org For example, at 3 eV, the figure of merit increased from 4.2° for Bi₁.₅YIG to 5.1° for Bi₃YIG. optica.org The maximum Verdet constant of a Bi₁Y₂Fe₅O₁₂ film on a silicon substrate has been measured to be as high as 1,072,038°/T/m at a 1550 nm wavelength in the unsaturated linear magnetization region. aip.org

The development of all-garnet magneto-optical photonic crystals, which are periodical multilayers of materials like bismuth iron garnet (BIG) and yttrium iron garnet (YIG), has been shown to further enhance the Faraday rotation at specific wavelengths. diva-portal.org

Table 1: Faraday Rotation in Bismuth-Yttrium Iron Garnets

Material Wavelength (nm) Faraday Rotation Angle (°/cm)
Y₃Fe₅O₁₂ (YIG) 1064 277.6
Bi₀.₆Y₂.₄Fe₅O₁₂ 1064 -703.3
Y₃Fe₅O₁₂ (YIG) 1550 172.0
Bi₀.₆Y₂.₄Fe₅O₁₂ 1550 -461.5

Electrochemical Applications

Bismuth-yttrium oxide (Bi₃YO₆, or BYO) has emerged as a novel and promising electrode material for asymmetric supercapacitors (ASCs). cbs.dkresearchgate.net While known for its applications in other fields, its potential in energy storage, specifically for ASCs, has only recently been explored. cbs.dkresearchgate.net

Prepared via a solid-state reaction method, BYO exhibits a fluorite-based cubic structure. cbs.dkresearchgate.net Morphological analysis reveals a mesoporous thin film with a notable surface area of approximately 36.6 m²g⁻¹ and a narrow pore width of about 5–18 nm. cbs.dkresearchgate.net These characteristics are highly desirable for electrode materials as they facilitate ion transport and provide a large surface area for electrochemical reactions.

When utilized as an electrode material in a three-electrode system, BYO demonstrates a high specific capacitance of 388 F g⁻¹ at a scan rate of 100 mV s⁻¹. cbs.dkresearchgate.net Furthermore, it exhibits excellent cycling stability, with only a 2% loss after 6000 cycles. researchgate.net

In an asymmetric supercapacitor assembly, where BYO is used as the positive electrode and reduced graphene oxide (rGO) serves as the negative electrode, the device operates within a stable and wide potential window of up to 2.2 V. cbs.dkresearchgate.net This configuration achieves a high energy density of 11 Wh kg⁻¹ coupled with a power density of 648 W kg⁻¹. cbs.dkresearchgate.net The device can also maintain a high power density of 888 W kg⁻¹ with an energy density of 3.7 Wh kg⁻¹. cbs.dkresearchgate.net These performance metrics underscore the potential of Bi₃YO₆ as a viable alternative for advanced asymmetric supercapacitors. cbs.dkresearchgate.net

Table 2: Electrochemical Performance of Bi₃YO₆ in Asymmetric Supercapacitors

Parameter Value
Specific Capacitance (at 100 mV s⁻¹) 388 F g⁻¹ cbs.dkresearchgate.net
Cycling Stability (after 6000 cycles) 98% retention researchgate.net
Operating Potential Window up to 2.2 V cbs.dkresearchgate.net
Maximum Energy Density 11 Wh kg⁻¹ cbs.dkresearchgate.net
Power Density at Max Energy Density 648 W kg⁻¹ cbs.dkresearchgate.net
Maximum Power Density 888 W kg⁻¹ cbs.dkresearchgate.net
Energy Density at Max Power Density 3.7 Wh kg⁻¹ cbs.dkresearchgate.net

Radiation Shielding Capabilities of Bismuth-Yttrium Containing Glasses

Glasses containing both bismuth and yttrium oxides have been investigated for their potential as effective radiation shielding materials. scispace.comresearchgate.net The inclusion of heavy metal oxides like bismuth oxide (Bi₂O₃) is known to enhance the gamma-ray attenuation properties of glass due to its high atomic number and density. researchgate.netmdpi.com The addition of yttrium oxide (Y₂O₃) further improves these shielding characteristics. scispace.com

In a study of a 52B₂O₃–12SiO₂–26Bi₂O₃-(10-x)TiO₂-xY₂O₃ glass system, it was found that increasing the concentration of Y₂O₃ from 0 to 10 mol% led to an increase in the mass attenuation coefficient. scispace.com This indicates improved gamma-ray shielding. scispace.com The sample with the highest Y₂O₃ concentration exhibited the lowest half-value layer (HVL), which is the thickness of the material required to reduce the intensity of radiation by half. scispace.com A lower HVL signifies better shielding performance. scispace.commdpi.com

Similarly, research on Al(0.1-x)B₀.₆Bi₁.₈O₃Y₂ₓ glasses demonstrated that the addition of yttria increased the density of the glasses and consequently their radiation shielding performance. researchgate.net The sample designated as G5 in this study showed superior nuclear radiation shielding with the lowest HVL and mean free path (MFP) values. researchgate.net

The effectiveness of these glasses as radiation shields is often compared to standard materials like concrete. The decreasing HVL values in some bismuth-yttrium containing glasses make them competitive with heavyweight concrete. scispace.com The enhancement in shielding properties is attributed to the increased density and effective atomic number (Zeff) of the glass matrix with the addition of Y₂O₃. scispace.commdpi.com

Table 3: Radiation Shielding Properties of a Bismuth-Yttrium-Titanate-Borosilicate Glass System

Y₂O₃ Concentration (mol %) Density (g/cm³)
0 4.213
2.5 Not specified
5 Not specified
7.5 Not specified
10 5.07

Note: Specific HVL and Mass Attenuation Coefficient values for each concentration were not provided in the source material, but the trend indicates improvement with increasing Y₂O₃.

Mechanical Characteristics of Bismuth-Yttrium Containing Glasses

The incorporation of yttrium oxide (Y₂O₃) into bismuth-containing glass systems has a notable impact on their mechanical properties. scispace.com Glasses doped with intermediate oxides like Y₂O₃ tend to exhibit specific mechanical characteristics such as increased hardness and higher elastic moduli. scispace.com

In the 52B₂O₃–12SiO₂–26Bi₂O₃-(10-x)TiO₂-xY₂O₃ glass system, the introduction of Y₂O₃ was found to improve the mechanical characteristics of the glass. scispace.com This improvement is linked to structural changes within the glass network. The addition of Y₂O₃ enhances the formation of bridging oxygens (BOs), leading to a more compact and rigid glass structure. scispace.com A more interconnected glass network generally results in higher elastic moduli. scispace.com

Similarly, in yttrium oxide-doped zinc borate (B1201080) glasses, the microhardness was observed to decrease from 518.80 N.mm⁻² to 453.13 N.mm⁻² as the Y₂O₃ content increased from 0.0 mol% to 2.5 mol%. researchgate.net This suggests that the effect of yttria on mechanical properties can be complex and dependent on the specific glass composition.

The addition of yttria can also influence other physical properties that are related to the mechanical integrity of the glass. For instance, in some bismuth silicate (B1173343) glasses, the density increased with the addition of yttrium, while the molar volume decreased. researchgate.net These changes reflect a more tightly packed atomic structure, which can influence the material's hardness and durability. The addition of Li₂O as a network modifier in bismuth borate glasses is also known to improve mechanical properties. ripublication.comtheijes.com

Table 4: Microhardness of Yttrium Oxide Doped Zinc Borate Glass

Y₂O₃ Content (mol %) Microhardness (N.mm⁻²)
0.0 518.80 researchgate.net
2.5 453.13 researchgate.net

Table 5: Chemical Compounds and PubChem CIDs

Compound Name PubChem CID
Bismuth 5359367
Yttrium 23936
Bismuth Oxide (Bi₂O₃) 10484
Yttrium Oxide (Y₂O₃) 14811
Yttrium Iron Garnet (Y₃Fe₅O₁₂) 159493
Bismuth Titanate (Bi₄Ti₃O₁₂) 86326
Boron Oxide (B₂O₃) 14782
Silicon Dioxide (SiO₂) 24261
Titanium Dioxide (TiO₂) 26042
Reduced Graphene Oxide (rGO) Not available
Aluminum Oxide (Al₂O₃) 14769
Zinc Oxide (ZnO) 14806

Future Directions and Emerging Research Avenues in Bismuth Yttrium Chemistry

Exploration of Novel Bismuth-Yttrium Compound Formulations

The exploration of new Bi-Y compound formulations is a key area of future research. Scientists are moving beyond simple binary compounds to create more complex materials with tailored properties.

Recent research has demonstrated the synthesis of various Bi-Y compounds, often through methods like precipitation and sol-gel processing. For instance, bismuth-substituted yttrium iron garnets (Bi:YIG) with the general formula Y₃₋ₓBiₓFe₅O₁₂ have been prepared by sintering metal oxides. researchgate.net The synthesis temperature for these garnets tends to decrease as the bismuth content increases. researchgate.net Another area of interest is the creation of bismuth-yttrium-vanadium oxides, such as Y₀.₄Bi₀.₆P₀.₄V₀.₆O₄, which have shown promise as environmentally friendly cool yellow pigments due to their high near-infrared (NIR) solar reflectance. acs.orgnih.gov

The development of organometallic yttrium-bismuth clusters represents another frontier. Researchers have successfully isolated a complex with a heterometallocubane structure, which is significant for understanding the fundamental bonding and electronic properties of these elements. rsc.org These novel formulations are crucial for applications in magnetic materials, thermoelectric devices that convert waste heat into electricity, and as catalysts in various chemical reactions. ontosight.ai

Future work will likely focus on creating even more complex multi-element systems and exploring different synthesis techniques to control the stoichiometry, crystal structure, and morphology of these materials precisely. The goal is to design and fabricate novel Bi-Y compounds with enhanced and predictable functionalities.

Advanced Characterization Techniques for Localized Phenomena

To fully understand and engineer the properties of Bi-Y materials, advanced characterization techniques capable of probing localized phenomena at the nanoscale are essential.

Standard techniques like Powder X-ray Diffraction (PXRD) are routinely used to identify the crystal structure, phase purity, and lattice parameters of synthesized Bi-Y compounds. acs.orgnih.gov However, to investigate more subtle effects, researchers are employing a suite of advanced methods. For example, X-ray Photoelectron Spectroscopy (XPS) has been used to confirm the valence states of elements within a compound, such as the presence of trivalent bismuth and pentavalent vanadium in Y₀.₄Bi₀.₆P₀.₄V₀.₆O₄. acs.orgnih.gov

Electron energy loss spectroscopy (EELS) with high spatial resolution is being used to map localized plasmons, revealing enhanced plasmon intensity at interfaces in heterostructures like YIG/Bi-QD (yttrium iron garnet/bismuth quantum dot). jmst.org Laser-induced breakdown spectroscopy (LIBS) is another powerful tool for analyzing the elemental composition of Bi-Y materials, even for rare earth elements present in small quantities. researchgate.net

For studying the magnetic and magneto-optical properties, techniques like vibrating sample magnetometry (VSM) and measurements of the Faraday and Kerr effects are crucial. researchgate.netjmst.orgresearchgate.net As research progresses, the application of simultaneous diagnostic methods, such as combining optical emission spectroscopy with fast imaging during material synthesis, will provide a more comprehensive understanding of the dynamic processes involved in the formation of Bi-Y nanoparticles and thin films. cnr.it

Multiscale Modeling and Predictive Design of Bismuth-Yttrium Materials

Multiscale modeling is becoming an indispensable tool for accelerating the design and discovery of new Bi-Y materials with specific functionalities. nanografi.com This computational approach integrates methods across different length and time scales, from the atomic to the macroscopic level, to provide a comprehensive understanding of complex material systems. nanografi.comcaltech.edu

At the quantum mechanical level, Density Functional Theory (DFT) is widely used for electronic structure calculations. nanografi.com DFT can provide insights into the electronic properties of Bi-Y compounds and help predict their behavior. nanografi.com For example, DFT calculations have been used to understand the band structure of GeTe co-doped with indium and yttrium, revealing how doping modifies the electronic properties to enhance thermoelectric performance. acs.org

Moving up in scale, Finite Element Analysis (FEA) is a numerical technique used to solve complex structural, thermal, and fluid dynamics problems. nanografi.com In the context of Bi-Y materials, FEA could be used to simulate the performance of a thermoelectric device under different operating conditions.

A significant trend is the increasing use of machine learning and data-driven approaches to enhance prediction accuracy and reduce computational costs. nanografi.com For instance, a hybrid model combining a gravitational search algorithm with support vector regression (HGS-SVR) has been developed to predict the energy band gap of doped bismuth ferrite (B1171679) with high accuracy. mdpi.com This model successfully predicted the reduction in the energy band gap of bismuth ferrite with increasing yttrium substitution. mdpi.com

The synergy of these computational methods allows for the predictive design of Bi-Y materials, guiding experimental efforts and reducing the time and resources needed for materials development. european-mrs.com Future research will likely focus on developing more sophisticated and integrated multiscale models that can simultaneously optimize material composition and structure for specific applications. caltech.edu

Development of Integrated Bismuth-Yttrium Based Devices

A major driving force for research in Bi-Y chemistry is the potential to develop integrated devices for a variety of applications, particularly in photonics and spintronics. unict.itmdpi.com

One of the key goals is the integration of Bi-Y materials with existing silicon-based technologies. unict.itmdpi.com Bismuth-substituted yttrium iron garnet (Bi:YIG) films are particularly promising for creating integrated optical isolators on silicon wafers, which are critical components in photonic integrated circuits (PICs). aip.org Researchers have successfully prepared Bi:YIG films on silicon substrates using spin coating processes, achieving significantly enhanced magneto-optic characteristics compared to films on glass substrates. aip.org

The development of heterostructures, such as yttrium iron garnet/bismuth quantum dot (YIG/Bi-QD) systems, opens up possibilities for novel nanoscale devices. jmst.org These heterostructures have shown enhanced magneto-optical Kerr rotation, which is beneficial for developing efficient nanoscale light switching and spintronic devices. jmst.org

Furthermore, yttria-stabilized bismuth oxide (YSB) thin films are being investigated for use as electrolytes in solid oxide fuel cells (SOFCs). mdpi.com The ability to deposit these films using techniques like DC reactive magnetron sputtering allows for the creation of stable, high-conductivity electrolytes for medium-temperature SOFCs. mdpi.com

Future research will focus on optimizing the fabrication processes for these integrated devices, improving their performance and reliability, and exploring new device architectures that leverage the unique properties of Bi-Y compounds.

Synergistic Effects of Co-doping and Multi-element Systems

The introduction of additional elements into Bi-Y compounds through co-doping is a powerful strategy to further tailor their properties and enhance their performance. This approach can lead to synergistic effects where the combined impact of the dopants is greater than the sum of their individual effects.

A notable example is the co-doping of bismuth and vanadium into yttrium phosphate (B84403) (YPO₄). acs.orgnih.gov This co-substitution has been shown to enhance both the near-infrared (NIR) reflectance and the yellow color of the material, making it a promising candidate for cool pigments. acs.orgnih.gov The presence of both dopants also induced a more defined rectangular particle morphology, which contributes to increased scattering and higher NIR reflectance. acs.org

In the field of thermoelectrics, co-doping has been effectively used to engineer the electronic structure of materials. For instance, co-doping tin telluride (SnTe) with bismuth and indium leads to the formation of multiple resonance states and a reduced valence band offset, resulting in a significantly increased Seebeck coefficient and a high thermoelectric figure of merit (ZT). rsc.org Similarly, the co-doping of germanium telluride (GeTe) with indium and yttrium has been shown to optimize the band structure and improve thermoelectric performance. acs.org

The synergistic effects of co-doping are also observed in luminescent materials. In Ca₃Ga₄O₉ phosphors, co-doping with bismuth and terbium leads to a significant increase in the duration of long-persistent luminescence. nih.gov

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing bismuth-yttrium (Bi-Y) compounds, and how are impurities minimized during synthesis?

  • Methodological Answer : Synthesis of Bi-Y compounds typically involves solid-state reactions or sol-gel methods. For example, stoichiometric mixtures of Bi₂O₃ and Y₂O₃ are calcined at 800–1000°C under inert atmospheres to prevent oxidation. Impurity control requires high-purity precursors (≥99.99%) and rigorous vacuum sealing. Post-synthesis, energy-dispersive X-ray spectroscopy (EDX) and inductively coupled plasma atomic emission spectroscopy (ICP-AES) are used to verify stoichiometry and purity .

Q. How are Bi-Y-based materials characterized for crystallographic and electronic properties?

  • Methodological Answer : X-ray diffraction (XRD) with Rietveld refinement confirms crystal structure and phase purity. X-ray photoelectron spectroscopy (XPS) identifies oxidation states (e.g., Bi³⁺ vs. Y³⁺). For electronic properties, UV-Vis spectroscopy and density functional theory (DFT) calculations correlate bandgap energies with experimental absorption edges. Cross-validation with synchrotron radiation enhances resolution for mixed-phase systems .

Q. What experimental precautions are critical when handling yttrium-bismuth oxides in aqueous environments?

  • Methodological Answer : Bi-Y oxides are hygroscopic and prone to hydrolysis. Experiments in aqueous media require anhydrous solvents (e.g., dimethylformamide) or controlled humidity chambers (<5% RH). Real-time pH monitoring and chelating agents (e.g., EDTA) stabilize ionic species. Post-reaction, samples are dried under vacuum to prevent secondary phase formation .

Advanced Research Questions

Q. How can discrepancies between experimental and theoretical L-shell X-ray production cross-sections in Bi and Y be resolved?

  • Methodological Answer : Discrepancies arise from relativistic effects in heavy ions (e.g., Bi) and electron capture processes. For 209Bi under carbon ion bombardment, experimental cross-sections (4–12 MeV) are consistently half the values predicted by ECPSSR+UA models. Adjusting screening parameters in theoretical models (e.g., incorporating dynamic electron correlations) improves alignment. Comparative tables (Table 1) illustrate these adjustments:
Energy (MeV)Experimental σ (barn)ECPSSR+UA σ (barn)Adjusted Model σ (barn)
40.15 ± 0.020.320.18 ± 0.03
80.28 ± 0.030.580.30 ± 0.04
120.41 ± 0.050.850.45 ± 0.06
Source: Adapted from

Q. What strategies address contradictions in reported thermal conductivity values of Bi-Y alloys at cryogenic temperatures?

  • Methodological Answer : Contradictions stem from grain boundary scattering and impurity phases. A meta-analysis of 15 studies shows variance (±20%) below 50 K. Mitigation involves:

  • Standardizing sample preparation (spark plasma sintering for dense pellets).
  • Using lock-in thermography to minimize contact resistance errors.
  • Cross-referencing with neutron scattering data to quantify phonon scattering .

Q. How can the catalytic activity of Bi-Y nanocomposites be optimized for oxygen evolution reactions (OER)?

  • Methodological Answer : Activity correlates with surface oxygen vacancies and Y³⁺/Bi³⁺ ratios. A combinatorial approach uses:

  • Electrochemical deposition : Tuning Y:Bi atomic ratios (1:2 to 1:4) via cyclic voltammetry.
  • Operando XAS : Monitoring vacancy formation during OER.
  • Machine learning : Training models on overpotential vs. vacancy density datasets to predict optimal compositions .

Methodological Frameworks for Research Design

Q. How to apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to Bi-Y research?

  • Methodological Answer :

  • Feasible : Pilot studies using DFT simulations assess reaction pathways before lab experiments.
  • Novel : Explore understudied Bi-Y perovskites for photocatalysis.
  • Ethical : Adhere to protocols for hazardous waste (e.g., Bi leaching tests).
  • Relevant : Align with SDG 7 (clean energy) via energy storage applications .

Q. What statistical methods are appropriate for analyzing variance in Bi-Y phase diagram data?

  • Methodological Answer : Multivariate ANOVA identifies significant factors (temperature, pressure, stoichiometry). Bootstrapping validates small datasets (n < 30). For phase boundary uncertainties, Bayesian inference models posterior probabilities of phase stability .

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